(Rac)-AZD 6482
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-14-11-17(15(2)23-18-6-4-3-5-16(18)22(28)29)21-24-19(12-20(27)26(21)13-14)25-7-9-30-10-8-25/h3-6,11-13,15,23H,7-10H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTDIKMSKMREGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-AZD6482: A Technical Guide to its Mechanism of Action as a PI3Kβ Inhibitor
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the mechanism of action of (Rac)-AZD6482, a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ). It details the molecular target, downstream signaling effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Selective PI3Kβ Inhibition
(Rac)-AZD6482 is a potent, ATP-competitive inhibitor that selectively targets the p110β catalytic subunit of the Class Ia phosphoinositide 3-kinases (PI3Ks).[1] The primary mechanism involves blocking the kinase activity of PI3Kβ, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a crucial second messenger, recruiting and activating downstream proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).
By inhibiting PI3Kβ, AZD6482 effectively attenuates the activation of the entire PI3K/Akt signaling cascade. This pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, migration, and metabolism. Hyperactivation of this pathway is a common feature in various diseases, including cancer and thrombosis.[2]
Quantitative Inhibitory Profile
AZD6482 demonstrates high potency for PI3Kβ with significant selectivity over other Class I PI3K isoforms and related kinases. The reported IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, vary slightly across different studies and assay conditions.
| Target | IC50 Value (nM) | Selectivity vs. PI3Kβ (Fold-Increase) |
| PI3Kβ (p110β) | 0.69[3], 10[1] | - |
| PI3Kδ (p110δ) | 13.6 | ~20x |
| PI3Kγ (p110γ) | 47.8 | ~70x |
| PI3Kα (p110α) | 136 | ~87x to 200x |
| Cellular Activity | IC50 Value | Context |
| Platelet Aggregation | 6 nM | Inhibition of washed platelet aggregation (WPA). A maximal effect is seen at 1 µM. |
| Glucose Uptake | 4,400 nM (4.4 µM) | Inhibition of insulin-induced glucose uptake in human adipocytes. |
Downstream Cellular and Physiological Effects
The inhibition of the PI3K/Akt pathway by AZD6482 translates into distinct effects in different biological contexts, primarily studied in oncology and thrombosis.
Anti-platelet and Antithrombotic Effects
PI3Kβ plays a critical role in platelet activation and aggregation. AZD6482 has been shown to be a potent antiplatelet agent that blocks platelet activation, adhesion, and aggregation. Preclinical studies in canine models demonstrated that AZD6482 produced a complete anti-thrombotic effect without increasing bleeding time or blood loss, highlighting its potential as a safe antithrombotic therapy. This effect is achieved by attenuating multiple signaling pathways involved in platelet function.
Antiproliferative and Pro-apoptotic Effects
In cancer cells with a hyperactivated PI3K/Akt pathway (e.g., PTEN-deficient tumors), AZD6482 shows significant therapeutic potential. In human glioblastoma cells, treatment with AZD6482 led to:
-
Reduced Proliferation and Invasion: Inhibition of cell migration and invasion was observed in wound healing and transwell assays.
-
Induction of Apoptosis: The compound induced programmed cell death and cell cycle arrest.
-
Downregulation of Key Proteins: Western blot analysis confirmed decreased levels of phosphorylated Akt (p-AKT), phosphorylated GSK-3β, and the anti-apoptotic protein Bcl-2 and cell cycle regulator cyclin D1.
Effects on Insulin Signaling
While highly selective for PI3Kβ, at supratherapeutic concentrations, AZD6482 can inhibit PI3Kα, which is the primary isoform involved in insulin signaling. This off-target effect was demonstrated by the inhibition of insulin-induced glucose uptake in human adipocytes at an IC50 of 4.4 μM. In human studies, a modest increase in the HOMA index (a measure of insulin resistance) was observed at the highest plasma concentrations.
Key Experimental Methodologies
The mechanism of action of AZD6482 has been characterized using a variety of robust in vitro and in vivo experimental protocols.
In Vitro PI3K Enzyme Inhibition Assay (AlphaScreen)
A key method to determine the IC50 values for PI3K isoforms is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). This assay quantifies the enzymatic conversion of PIP2 to PIP3.
Protocol Summary:
-
Compound Dispensing: AZD6482, dissolved in DMSO, is added to wells of a 384-well plate.
-
Enzyme Addition & Pre-incubation: Human recombinant PI3K enzyme (e.g., PI3Kβ) is added in a buffered solution and pre-incubated with the inhibitor for 20 minutes.
-
Substrate Addition: A substrate solution containing PIP2 and ATP is added to initiate the enzymatic reaction.
-
Reaction & Termination: The reaction proceeds for 20 minutes and is then stopped by the addition of EDTA. A solution containing biotinylated PIP3 is also added.
-
Detection: A detection mix containing a GST-tagged PH domain (which binds PIP3) and AlphaScreen donor and acceptor beads is added.
-
Incubation & Signal Reading: Plates are incubated in the dark for a minimum of 5 hours. In the absence of enzyme-produced PIP3, the biotin-PIP3, PH domain, and beads form a complex that generates a signal. PIP3 produced by the enzyme competes for binding, leading to a reduction in signal.
Cellular Function Assays
-
Western Blotting: This technique was employed to quantify changes in the phosphorylation state and total protein levels of key signaling molecules (e.g., Akt, GSK-3β) and downstream effectors (e.g., Bcl-2, cyclin D1) in glioblastoma cells following treatment with AZD6482.
-
Flow Cytometry: Used to analyze the cell cycle distribution and quantify the percentage of apoptotic cells in cancer cell populations treated with the inhibitor.
-
Platelet Aggregometry: This method measures the degree of platelet aggregation in vitro in response to various agonists, such as ADP and collagen, to determine the functional anti-platelet effect of AZD6482.
-
Euglycemic Hyperinsulinemic Clamp: Considered the gold standard for assessing insulin sensitivity in vivo, this model was used in rats to measure the effect of AZD6482 on glucose metabolism at different plasma concentrations.
References
- 1. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to (Rac)-AZD 6482: A Potent PI3Kβ Inhibitor
(Rac)-AZD 6482 is the racemic mixture of AZD 6482, a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and potential therapeutic applications. The information is tailored for researchers, scientists, and drug development professionals.
Core Concepts and Mechanism of Action
This compound exerts its biological effects by targeting PI3Kβ, a lipid kinase that plays a crucial role in various cellular signaling pathways. PI3Kβ is a class Ia PI3K, which is a heterodimer consisting of a p110β catalytic subunit and a p85 regulatory subunit.
The primary mechanism of action of AZD 6482 is as an ATP-competitive inhibitor of the p110β catalytic subunit. By binding to the ATP-binding pocket of PI3Kβ, AZD 6482 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a critical second messenger, recruiting and activating downstream effector proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B). The inhibition of this pathway disrupts a multitude of cellular processes, including cell growth, proliferation, survival, and migration.
Quantitative Data Summary
The following tables summarize key quantitative data for AZD 6482, the active component of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of AZD 6482
| Target | IC50 (nM) | Selectivity vs. PI3Kβ |
| PI3Kβ | 0.69 | - |
| PI3Kδ | 13.6 | ~20-fold |
| PI3Kγ | 47.8 | ~70-fold |
| PI3Kα | 136 | ~200-fold |
Table 2: Antiplatelet Activity of AZD 6482
| Assay | Species | Agonist | IC50 |
| Whole Blood Aggregation | Human | ADP | 1.4 µM |
| Whole Blood Aggregation | Dog | ADP | 280 nM |
| Platelet-Rich Plasma Aggregation | Human | Collagen | Not specified |
Table 3: In Vitro Growth Inhibition (GI50) of AZD 8186 (a similar PI3Kβ/δ inhibitor) in PTEN-deficient Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | GI50 (µM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | Deficient | < 1 |
| PC3 | Prostate Cancer | Deficient | < 1 |
| HCC70 | Triple-Negative Breast Cancer | Deficient | < 1 |
Signaling Pathways and Experimental Workflows
PI3Kβ Signaling Pathway in Platelets
AZD 6482's anti-thrombotic effects are primarily mediated through the inhibition of the PI3Kβ signaling pathway in platelets. This pathway is crucial for platelet activation and aggregation.
Caption: PI3Kβ signaling cascade in platelets and the inhibitory action of this compound.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram illustrates a typical workflow for determining the in vitro kinase inhibitory activity of this compound.
Caption: Workflow for an in vitro PI3Kβ kinase inhibition assay.
Experimental Protocols
In Vitro PI3K Enzyme Inhibition Assay (AlphaScreen)
This protocol is a generalized representation based on commonly used methods.
-
Reagent Preparation :
-
Prepare a serial dilution of this compound in DMSO.
-
Dilute recombinant human PI3Kβ enzyme in a suitable assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.03% Brij-35).
-
Prepare a substrate solution containing PIP2 and ATP in the assay buffer.
-
-
Assay Procedure :
-
Add the diluted this compound or DMSO (vehicle control) to a 384-well plate.
-
Add the diluted PI3Kβ enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the PIP2/ATP substrate solution.
-
Incubate the reaction mixture for a specific time (e.g., 60 minutes) at room temperature.
-
-
Detection :
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Add biotinylated-PIP3 and GST-tagged GRP1 PH domain, followed by streptavidin-donor beads and anti-GST acceptor beads (AlphaScreen detection kit).
-
Incubate in the dark for at least 2 hours to allow for bead association.
-
Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the amount of PIP3 produced.
-
-
Data Analysis :
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes a standard method for assessing platelet aggregation.
-
Sample Preparation :
-
Collect whole blood from healthy, aspirin-free donors into tubes containing 3.2% sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes. The PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure :
-
Pre-warm PRP samples to 37°C.
-
Place a cuvette with PRP in the aggregometer and set the baseline to 0% aggregation. Replace with a cuvette containing PPP to set the 100% aggregation baseline.
-
Add a specific concentration of this compound or vehicle (DMSO) to the PRP and incubate for a short period.
-
Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis :
-
The extent of platelet aggregation is measured as the maximum percentage change in light transmission.
-
Calculate the percent inhibition of aggregation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Western Blot Analysis of Akt Phosphorylation
This protocol outlines the steps to assess the effect of this compound on Akt phosphorylation in a relevant cell line (e.g., a PTEN-deficient cancer cell line).
-
Cell Culture and Treatment :
-
Culture cells to approximately 80% confluency.
-
Treat cells with various concentrations of this compound or vehicle for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation :
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
-
-
SDS-PAGE and Western Blotting :
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation and Detection :
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473 or Thr308).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.
-
Normalize the phosphorylated Akt signal to the total Akt signal.
-
Therapeutic Applications
Anti-Thrombotic Therapy
The primary therapeutic potential of this compound lies in its anti-platelet and anti-thrombotic properties. By selectively inhibiting PI3Kβ, it can prevent platelet aggregation and thrombus formation, which are key events in cardiovascular diseases such as myocardial infarction and stroke. A key advantage is the potential for a wider therapeutic window compared to some existing antiplatelet agents, with studies suggesting a separation between anti-thrombotic efficacy and increased bleeding risk. A Phase I clinical trial (NCT00688714) has been completed to investigate the safety and tolerability of a single dose of AZD6482.
Cancer Therapy (PTEN-Deficient Tumors)
There is a strong rationale for the use of PI3Kβ inhibitors in cancers with loss of the tumor suppressor gene PTEN. PTEN is a phosphatase that counteracts the activity of PI3K by dephosphorylating PIP3. In PTEN-deficient tumors, the PI3K/Akt pathway is constitutively active, driving tumor growth and survival. These tumors often exhibit a dependency on the PI3Kβ isoform, making it an attractive therapeutic target. Studies have shown that inhibition of PI3Kβ can lead to decreased proliferation and induction of apoptosis in PTEN-deficient cancer cell lines.
Conclusion
This compound is a potent and selective inhibitor of PI3Kβ with well-defined preclinical activity as an anti-platelet and anti-thrombotic agent. Its mechanism of action through the inhibition of the PI3K/Akt signaling pathway also provides a strong rationale for its investigation in the treatment of PTEN-deficient cancers. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working on PI3K inhibitors and their therapeutic applications. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.
(Rac)-AZD6482: A Technical Whitepaper on a Potent PI3Kβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-AZD6482 is a potent and selective, ATP-competitive inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ).[1] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway, particularly through the loss of the tumor suppressor PTEN, is a frequent event in various cancers, leading to hyperactivation of PI3Kβ signaling. This makes PI3Kβ a compelling therapeutic target for the development of novel anti-cancer and anti-thrombotic agents. This technical guide provides a comprehensive overview of (Rac)-AZD6482, summarizing its biochemical and cellular activities, and detailing the experimental methodologies used for its characterization.
Mechanism of Action
(Rac)-AZD6482 exerts its inhibitory effect by competing with ATP for binding to the kinase domain of the p110β catalytic subunit of PI3K. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that recruits and activates downstream effectors such as Akt. By blocking this key step, AZD6482 effectively attenuates the entire PI3K/Akt signaling cascade.
Quantitative Data Summary
The following tables summarize the key quantitative data for (Rac)-AZD6482, including its biochemical potency, isoform selectivity, and cellular activity.
Table 1: Biochemical Potency and Isoform Selectivity of (Rac)-AZD6482
| Target | IC50 (nM) | Selectivity vs. PI3Kβ |
| PI3Kβ | 0.69 | - |
| PI3Kα | 138 | ~200-fold |
| PI3Kδ | 13.8 | ~20-fold |
| PI3Kγ | 48.3 | ~70-fold |
Data synthesized from publicly available research.
Table 2: Cellular Activity of (Rac)-AZD6482
| Assay | Cell Line(s) | Endpoint | IC50 |
| Cell Proliferation (CCK-8) | U87 Glioblastoma | Cell Viability | 9.061 µM |
| Cell Proliferation (CCK-8) | U118 Glioblastoma | Cell Viability | 7.989 µM |
| Insulin-Induced Glucose Uptake | Human Adipocytes | Glucose Uptake | 4.4 µM |
Data synthesized from publicly available research.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PI3K/Akt signaling pathway and the experimental workflows for key assays used to characterize (Rac)-AZD6482.
Caption: PI3K/Akt Signaling Pathway and AZD6482 Inhibition.
Caption: Key Experimental Workflows for AZD6482 Characterization.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this whitepaper.
PI3Kβ Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory potency of (Rac)-AZD6482 against the PI3Kβ isoform.
Materials:
-
Recombinant human PI3Kβ enzyme
-
(Rac)-AZD6482
-
ATP
-
Phosphatidylinositol-4,5-bisphosphate (PIP2)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of (Rac)-AZD6482 in DMSO.
-
Add a fixed amount of PI3Kβ enzyme to each well of a 384-well plate containing assay buffer.
-
Add the diluted (Rac)-AZD6482 or DMSO (vehicle control) to the wells and pre-incubate for 20 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Glioblastoma Cell Proliferation Assay (CCK-8)
Objective: To assess the antiproliferative effect of (Rac)-AZD6482 on human glioblastoma cell lines.
Materials:
-
U87 and U118 human glioblastoma cell lines
-
(Rac)-AZD6482
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed U87 or U118 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of (Rac)-AZD6482 in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of (Rac)-AZD6482 or vehicle control (DMSO).
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if (Rac)-AZD6482 induces apoptosis in glioblastoma cells.
Materials:
-
U87 and U118 cells
-
(Rac)-AZD6482
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat U87 or U118 cells with various concentrations of (Rac)-AZD6482 or vehicle control for 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive).
Western Blot Analysis of Downstream Signaling
Objective: To investigate the effect of (Rac)-AZD6482 on the phosphorylation and expression of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
U87 and U118 cells
-
(Rac)-AZD6482
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for p-Akt, Akt, p-GSK-3β, GSK-3β, Bcl-2, Cyclin D1, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with (Rac)-AZD6482 for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein expression and phosphorylation.
Note: Specific antibody concentrations and dilutions should be optimized for each experiment.
In Vivo Canine Thrombosis Model (General Protocol)
Objective: To evaluate the antithrombotic efficacy of (Rac)-AZD6482 in a preclinical in vivo model. A common model for this purpose is the Folt's model of coronary artery thrombosis.
Materials:
-
Anesthetized dogs
-
Surgical instruments for vessel exposure and stenosis creation
-
Doppler flow probe
-
(Rac)-AZD6482 formulation for intravenous administration
-
Vehicle control
Procedure:
-
Anesthetize the dog and surgically expose a coronary artery.
-
Create a critical stenosis and induce endothelial injury to promote thrombus formation.
-
Monitor coronary blood flow using a Doppler flow probe to detect cyclic flow reductions (CFRs), which are indicative of thrombus formation and dislodgement.
-
Once stable CFRs are established, administer a bolus or infusion of (Rac)-AZD6482 or vehicle control intravenously.
-
Continuously monitor coronary blood flow to assess the effect of the compound on the frequency and severity of CFRs.
-
Measure bleeding time at baseline and after drug administration to assess the risk of hemorrhage.
-
At the end of the experiment, euthanize the animal and the arterial segment can be collected for histological analysis.
Note: This is a generalized protocol. Specific parameters such as the method of thrombosis induction, drug dosage, and monitoring endpoints may vary.
Conclusion
(Rac)-AZD6482 is a highly potent and selective inhibitor of PI3Kβ with demonstrated activity in both biochemical and cellular assays. Its ability to suppress the proliferation of glioblastoma cells, induce apoptosis, and inhibit key downstream signaling pathways highlights its potential as an anti-cancer therapeutic. Furthermore, its antithrombotic effects in preclinical models suggest its utility in cardiovascular indications. The data and protocols presented in this whitepaper provide a comprehensive technical resource for researchers and drug development professionals interested in the further investigation and development of (Rac)-AZD6482 and other PI3Kβ inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its clinical efficacy and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-Cyclin D1 Antibody (A80774) | Antibodies.com [antibodies.com]
The Biological Activity of (Rac)-AZD6482: A Technical Guide
(Rac)-AZD6482 is a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), a key enzyme in intracellular signaling pathways that regulate cell growth, proliferation, survival, and motility. This technical guide provides an in-depth overview of the biological activity of (Rac)-AZD6482, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways and workflows.
Mechanism of Action and In Vitro Potency
(Rac)-AZD6482 is an ATP-competitive inhibitor of PI3Kβ.[1] Its potency and selectivity have been characterized in various in vitro kinase assays.
Quantitative Data: In Vitro Kinase Inhibition
| Target | IC50 | Notes |
| PI3Kβ | 0.01 µM (10 nM) | Potent inhibition of the primary target. |
| PI3Kα | 136 nM | Approximately 13.6-fold selectivity over PI3Kα. |
| PI3Kδ | 13.6 nM | Approximately 1.4-fold selectivity over PI3Kδ. |
| PI3Kγ | 47.8 nM | Approximately 4.8-fold selectivity over PI3Kγ. |
Data compiled from multiple sources.
Effects on Platelet Function
PI3Kβ plays a crucial role in platelet adhesion and aggregation. (Rac)-AZD6482 has been shown to exert anti-platelet effects.
Key Findings:
-
A maximal anti-platelet effect was observed at a concentration of 1 µM in both in vitro and ex vivo studies in dogs and humans.[1]
-
In vivo studies in dogs demonstrated a complete anti-thrombotic effect without an increase in bleeding time or blood loss.[1]
Signaling Pathway: PI3Kβ in Platelet Aggregation
References
(Rac)-AZD6482 in PTEN-Deficient Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loss of the tumor suppressor gene, Phosphatase and Tensin homolog (PTEN), is a frequent event in a multitude of human cancers, leading to constitutive activation of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This aberrant signaling cascade drives tumor cell proliferation, survival, and growth. (Rac)-AZD6482, a potent and selective inhibitor of the p110β isoform of PI3K, has emerged as a promising therapeutic agent for cancers harboring PTEN deficiency. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with the use of (Rac)-AZD6482 in PTEN-deficient malignancies.
Data Presentation
In Vitro Efficacy of (Rac)-AZD6482 in PTEN-Deficient Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | (Rac)-AZD6482 Concentration/Effect |
| PTEN-deficient breast cancer cell lines | Breast Cancer | Null | Down-regulation of AKT and STAT3 phosphorylation[1] |
| PTEN-deficient prostate cancer cell lines | Prostate Cancer | Null | Inhibition of cell migration and Akt signaling[2] |
| Melanoma cell lines with BRAF mutations and PTEN inactivation | Melanoma | Inactivated | Inhibition of Akt activation and proliferation[3] |
In Vivo Efficacy of (Rac)-AZD6482 in PTEN-Deficient Xenograft Models
Preclinical studies in animal models have demonstrated the anti-tumor activity of (Rac)-AZD6482 in PTEN-deficient cancers.
| Animal Model | Cancer Type | Treatment Regimen | Key Findings |
| Pten-null mice | Castration-Resistant Prostate Cancer | 20 mg/kg (Rac)-AZD6482, once daily | Decreased CRPC tumor burden[4][5] |
| Syngeneic mouse model of PTEN and p53 deficient breast cancer | Breast Cancer | (Rac)-AZD6482 in combination with anti-PD-1 | Strong synergistic inhibition of tumor growth, with complete response in up to 50% of mice |
Pharmacokinetic Parameters of (Rac)-AZD6482 in Mice
Detailed pharmacokinetic data for (Rac)-AZD6482 in mice, such as Cmax, Tmax, AUC, and bioavailability, are not extensively published. The design of in vivo efficacy studies with a 20 mg/kg daily dose suggests adequate exposure to achieve a therapeutic effect.
Experimental Protocols
Western Blot Analysis of PI3K/AKT Pathway Phosphorylation
This protocol outlines a general procedure for assessing the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT (Ser473) and S6 ribosomal protein, in PTEN-deficient cancer cells treated with (Rac)-AZD6482.
1. Cell Culture and Treatment:
-
Culture PTEN-deficient cancer cell lines (e.g., PC-3, MDA-MB-468) in appropriate media and conditions.
-
Seed cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of (Rac)-AZD6482 or vehicle control (e.g., DMSO) for the desired time points (e.g., 2, 6, 24 hours).
2. Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo PTEN-Deficient Xenograft Model
This protocol provides a general framework for establishing and treating a PTEN-deficient tumor xenograft model with (Rac)-AZD6482.
1. Cell Preparation and Implantation:
-
Culture a PTEN-deficient human cancer cell line (e.g., PC-3 for prostate cancer).
-
Harvest the cells and resuspend them in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
2. Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation and growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the (Rac)-AZD6482 formulation for administration (e.g., in a suitable vehicle).
-
Administer (Rac)-AZD6482 (e.g., 20 mg/kg) or vehicle control to the respective groups daily via oral gavage or another appropriate route.
3. Monitoring and Endpoint Analysis:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumor tissue can be collected for further analysis, such as western blotting or immunohistochemistry, to assess target modulation.
Mandatory Visualization
Caption: PI3K/AKT/mTOR signaling in PTEN-deficient cancer and the inhibitory action of (Rac)-AZD6482.
Caption: Workflow for Western Blot analysis of PI3K pathway inhibition.
Caption: Workflow for in vivo xenograft studies with (Rac)-AZD6482.
References
- 1. PI3Kβ inhibition using AZD-6482 generates antitumor immunity in PTEN-deficient breast tumors | BioWorld [bioworld.com]
- 2. Molecular Profile Detail [ckb.genomenon.com]
- 3. PTEN inact mut: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
- 4. researchgate.net [researchgate.net]
- 5. Blocking PI3K p110β Attenuates Development of PTEN-Deficient Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of (Rac)-AZD6482: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-AZD6482, a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), has emerged as a compound of significant interest for its therapeutic potential in a range of pathologies, primarily in thrombosis and oncology. This technical guide provides a comprehensive overview of (Rac)-AZD6482, consolidating key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further research and development efforts.
Core Compound Information
(Rac)-AZD6482 is the racemic mixture containing the active enantiomer that acts as an ATP-competitive inhibitor of PI3Kβ. Its selectivity for the β isoform over other Class I PI3K isoforms (α, δ, and γ) is a key feature, contributing to its targeted therapeutic effects and potentially a more favorable safety profile.
Quantitative Data
The inhibitory activity of (Rac)-AZD6482 against various PI3K isoforms and in cellular assays is summarized below.
| Target | IC50 (nM) | Assay Type | Reference |
| PI3Kβ | 0.69 | In vitro kinase assay | [1][2][3] |
| PI3Kδ | 13.6 | In vitro kinase assay | [2][3] |
| PI3Kγ | 47.8 | In vitro kinase assay | |
| PI3Kα | 136 | In vitro kinase assay | |
| Washed Platelet Aggregation | 6 | Cellular Assay |
| Cell Line | IC50 (µM) | Assay Type | Notes | Reference |
| U87 (Glioblastoma) | 9.061 | CCK-8 Cell Viability | PTEN-deficient | |
| U118 (Glioblastoma) | 7.989 | CCK-8 Cell Viability | PTEN-deficient |
Therapeutic Potential
Anti-Thrombotic Effects
(Rac)-AZD6482 has demonstrated significant promise as an anti-thrombotic agent. Its primary mechanism in this context is the inhibition of PI3Kβ-mediated signaling pathways in platelets, which are crucial for thrombus formation and stability.
-
Inhibition of Platelet Aggregation: (Rac)-AZD6482 effectively inhibits platelet aggregation induced by various agonists, including ADP, collagen, and thrombin receptor activator peptide (TRAP).
-
In Vivo Efficacy: In a canine model of arterial thrombosis (Folts model), (Rac)-AZD6482 has been shown to produce a complete anti-thrombotic effect.
-
Safety Profile: A notable advantage of (Rac)-AZD6482 is its ability to inhibit thrombosis without significantly prolonging bleeding time, suggesting a separation between its anti-thrombotic efficacy and hemostatic function.
Anti-Cancer Effects
The therapeutic potential of (Rac)-AZD6482 extends to oncology, particularly in cancers characterized by the loss of the tumor suppressor PTEN. In such tumors, the PI3Kβ signaling pathway is often hyperactivated, making it a prime therapeutic target.
-
Inhibition of Cell Proliferation: (Rac)-AZD6482 has been shown to suppress the proliferation of PTEN-deficient glioblastoma cell lines, such as U87 and U118.
-
Induction of Apoptosis: The compound induces apoptosis in these cancer cells, further contributing to its anti-tumor activity.
-
Inhibition of Migration and Invasion: (Rac)-AZD6482 has been demonstrated to inhibit the migration and invasion of glioblastoma cells in vitro.
-
Combination Therapy: Preclinical studies suggest that combining (Rac)-AZD6482 with other anti-cancer agents, such as anti-PD-1 immunotherapy in PTEN-deficient breast cancer, can lead to synergistic anti-tumor effects.
Signaling Pathways
(Rac)-AZD6482 exerts its effects by inhibiting the PI3Kβ signaling pathway. This pathway is a critical regulator of numerous cellular processes. Furthermore, there is significant crosstalk between the PI3Kβ and RAC1 signaling pathways, which is particularly relevant to cell migration and cancer metastasis.
PI3Kβ Signaling Pathway in Platelets
Caption: PI3Kβ signaling cascade in platelets.
RAC1 Signaling Pathway in Cancer Cell Migration
Caption: RAC1 signaling pathway in cancer cell migration.
Crosstalk between PI3Kβ and RAC1 Signaling
Caption: Crosstalk between PI3Kβ and RAC1 signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of (Rac)-AZD6482.
Washed Platelet Aggregation Assay
Caption: Washed platelet aggregation assay workflow.
Protocol:
-
Blood Collection: Draw whole blood from healthy, aspirin-free donors into tubes containing 3.8% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Platelet Washing:
-
Acidify the PRP with acid-citrate-dextrose (ACD) solution.
-
Centrifuge at 800-1000 x g for 10-15 minutes to pellet the platelets.
-
Resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer) containing apyrase and allow to rest.
-
Repeat the centrifugation and resuspension steps.
-
-
Final Resuspension: Resuspend the final platelet pellet in Tyrode's buffer to the desired concentration (e.g., 3 x 10^8 platelets/mL).
-
Aggregation Assay:
-
Pre-warm the washed platelet suspension to 37°C.
-
Add (Rac)-AZD6482 at various concentrations or vehicle control and incubate for a specified time (e.g., 5-10 minutes).
-
Initiate aggregation by adding an agonist. Typical final concentrations are:
-
ADP: 2-20 µM
-
Collagen: 1-10 µg/mL
-
TRAP-6: 1-20 µM
-
-
Monitor the change in light transmission for 5-10 minutes using a platelet aggregometer.
-
In Vivo Thrombosis Model (Canine Folts Model)
Caption: In vivo thrombosis (Folts model) workflow.
Protocol:
-
Animal Preparation: Anesthetize a healthy dog and surgically expose a coronary artery (e.g., the left anterior descending or circumflex artery).
-
Instrumentation: Place an electromagnetic flow probe around the artery to monitor blood flow.
-
Stenosis and Injury: Create a stenosis by placing a plastic constrictor around the artery. Induce endothelial injury at the site of stenosis, typically by gently clamping the artery with forceps.
-
Cyclic Flow Reductions (CFRs): The combination of stenosis and injury leads to the formation and embolization of platelet-rich thrombi, resulting in characteristic CFRs in blood flow, which are monitored by the flow probe.
-
Drug Administration: Once stable CFRs are established, administer (Rac)-AZD6482 or a vehicle control intravenously.
-
Data Analysis: Record the frequency and magnitude of CFRs before and after drug administration to assess the anti-thrombotic effect of the compound.
Cell Viability Assay (CCK-8)
Caption: Cell viability (CCK-8) assay workflow.
Protocol:
-
Cell Seeding: Seed glioblastoma cells (e.g., U87 or U118) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of (Rac)-AZD6482 (e.g., 0.625 to 40 µM) or vehicle control for 48 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Wound Healing (Scratch) Assay
Protocol:
-
Cell Seeding: Seed cells (e.g., U87 or U118) in a 6-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh media containing a non-lethal concentration of (Rac)-AZD6482 (e.g., 10 µM) or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) until the scratch in the control well is closed.
-
Data Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.
Transwell Invasion Assay
Protocol:
-
Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel (e.g., 0.4 mg/mL) and allow it to solidify.
-
Cell Seeding: Resuspend cells (e.g., U87 or U118) in serum-free media and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Treatment: Add (Rac)-AZD6482 at the desired concentration to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Staining and Quantification:
-
Remove non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invaded cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
-
Conclusion
(Rac)-AZD6482 is a promising therapeutic candidate with a well-defined mechanism of action centered on the selective inhibition of PI3Kβ. Its demonstrated efficacy in preclinical models of thrombosis and PTEN-deficient cancers warrants further investigation. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound.
References
(Rac)-AZD6482: A Technical Guide for Cancer Research Professionals
Introduction
(Rac)-AZD6482 is a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is one of the most frequently over-activated intracellular signaling networks in human cancers, playing a critical role in cell proliferation, survival, invasion, and metastasis.[1][2] The dysregulation of the PI3K/AKT/mTOR pathway is a central event in tumorigenesis, often driven by mutations in genes such as PIK3CA or the loss of the tumor suppressor PTEN.[1] As an isoform-selective inhibitor, AZD6482 serves as a critical tool for elucidating the specific role of PI3Kβ in cancer biology and represents a potential therapeutic agent for tumors dependent on this signaling axis. This guide provides a comprehensive overview of (Rac)-AZD6482, including its mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that responds to extracellular signals from growth factors and hormones to regulate fundamental cellular processes. Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then modulates a multitude of substrates involved in cell survival, cell cycle progression, and cellular growth.
AZD6482 is an ATP-competitive inhibitor that specifically targets the p110β catalytic subunit of PI3K. By blocking the kinase activity of PI3Kβ, AZD6482 prevents the conversion of PIP2 to PIP3, thereby inhibiting the activation of AKT and its downstream signaling cascade. This leads to reduced cell proliferation and survival in cancer cells that are dependent on PI3Kβ signaling, such as those with a loss of the PTEN tumor suppressor. The selectivity of AZD6482 for the β isoform over other class I PI3K isoforms (α, δ, and γ) allows for a more targeted investigation and potentially a more favorable therapeutic window.
Quantitative Data
The following tables summarize the key quantitative data for (Rac)-AZD6482 from various in vitro studies.
Table 1: In Vitro Inhibitory Activity of AZD6482 Against PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kβ | Reference |
| PI3Kβ (p110β) | 0.69 - 10 | - | |
| PI3Kδ (p110δ) | 13.6 - 80 | ~20 - 8-fold | |
| PI3Kγ (p110γ) | 47.8 - 1,090 | ~70 - 109-fold | |
| PI3Kα (p110α) | 80 - 136 | ~116 - 87-fold |
Table 2: In Vitro Anti-proliferative Activity of AZD6482 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| RXF-393 | Kidney Cancer | 0.041 | |
| SU-DHL-10 | B-cell Lymphoma | 0.066 | |
| SW982 | Soft Tissue Sarcoma | 0.068 | |
| SU-DHL-6 | B-cell Lymphoma | 0.072 | |
| YT | T-cell Leukemia | 0.122 | |
| KURAMOCHI | Ovarian Cancer | 0.147 | |
| WM793B | Melanoma | 0.174 | |
| MDA-MB-415 | Breast Cancer | 0.210 | |
| VMRC-RCZ | Kidney Cancer | 0.211 | |
| ZR-75-30 | Breast Cancer | 0.236 | |
| U87 | Glioblastoma | ~10 | |
| U118 | Glioblastoma | ~10 |
Table 3: Other In Vitro Activities of AZD6482
| Assay | System | IC50 | Reference |
| Washed Platelet Aggregation | Human Platelets | 6 nM | |
| Insulin-induced Glucose Uptake | Human Adipocytes | 4.4 µM |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize PI3K inhibitors like AZD6482.
PI3K Enzyme Inhibition Assay (AlphaScreen)
This assay quantitatively measures the inhibition of PI3K-mediated conversion of PIP2 to PIP3.
-
Principle: A competitive immunoassay where the PIP3 product from the enzyme reaction competes with a biotinylated PIP3 tracer for binding to a GST-tagged pleckstrin homology (PH) domain. This complex is detected by AlphaScreen beads, and a reduction in signal indicates enzyme inhibition.
-
Materials:
-
(Rac)-AZD6482 dissolved in DMSO
-
Human recombinant PI3K enzymes (α, β, γ, δ)
-
Assay Buffer: 50 mM Tris pH 7.6, 0.05% CHAPS, 5 mM DTT, 24 mM MgCl₂
-
Substrate Solution: PIP2 and ATP
-
Stop Solution: EDTA and biotin-PIP3
-
Detection Solution: GST-grp1 PH domain and AlphaScreen beads
-
384-well plates
-
-
Procedure:
-
Add AZD6482 dilutions in DMSO to the wells of a 384-well plate.
-
Add the respective PI3K enzyme in assay buffer to the wells.
-
Pre-incubate the enzyme and inhibitor for 20 minutes.
-
Initiate the reaction by adding the substrate solution containing PIP2 and ATP (final concentrations of 40 µM and 4 µM, respectively).
-
Allow the reaction to proceed for 20 minutes.
-
Stop the reaction by adding the stop solution.
-
Add the detection solution and incubate in the dark for a minimum of 5 hours.
-
Read the plates on an AlphaScreen-compatible reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Cell Viability and Proliferation Assays
These assays determine the effect of AZD6482 on cancer cell growth and proliferation.
-
Cell Counting Kit-8 (CCK-8) Assay:
-
Principle: Measures cell viability based on the reduction of a tetrazolium salt by cellular dehydrogenases to produce a colored formazan product.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of AZD6482 for a specified time (e.g., 48 hours).
-
Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Express results as a percentage of the viability of untreated control cells.
-
-
-
Colony Formation Assay:
-
Principle: Assesses the long-term proliferative capacity of a single cell to form a colony.
-
Procedure:
-
Seed a low density of cells in 6-well plates.
-
Treat with AZD6482 for the duration of the experiment.
-
Incubate for 2-3 weeks, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically >50 cells).
-
-
-
5-ethynyl-2'-deoxyuridine (EdU) Incorporation Assay:
-
Principle: Measures DNA synthesis by detecting the incorporation of the nucleoside analog EdU into newly synthesized DNA.
-
Procedure:
-
Treat cells with AZD6482 for the desired duration.
-
Add EdU to the cell culture medium and incubate to allow for incorporation.
-
Fix and permeabilize the cells.
-
Perform a click chemistry reaction to couple a fluorescent azide to the alkyne group of EdU.
-
Analyze the percentage of EdU-positive cells via fluorescence microscopy or flow cytometry.
-
-
Cell Migration and Invasion Assays
These assays evaluate the impact of AZD6482 on the metastatic potential of cancer cells.
-
Wound-Healing (Scratch) Assay:
-
Principle: Measures collective cell migration into an artificial gap created on a confluent cell monolayer.
-
Procedure:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or wound in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing AZD6482 or vehicle control.
-
Capture images of the wound at different time points (e.g., 0, 24, 48 hours).
-
Measure the rate of wound closure.
-
-
-
Transwell Invasion Assay:
-
Principle: Quantifies the ability of cells to invade through a basement membrane matrix.
-
Procedure:
-
Coat the upper surface of a Transwell insert (with a porous membrane) with a layer of Matrigel.
-
Seed cells in serum-free medium in the upper chamber, with or without AZD6482.
-
Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface.
-
Count the number of invaded cells under a microscope.
-
-
Preclinical and In Vivo Data
Preclinical studies have demonstrated the anti-tumor activity of AZD6482, particularly in cancers with a dysfunctional PTEN gene. PTEN is a phosphatase that counteracts PI3K activity; its loss leads to hyperactivation of the PI3K/AKT pathway, making cancer cells particularly sensitive to PI3K inhibition. AZD6482 has been shown to selectively inhibit the in vivo growth of PTEN-deficient tumor xenografts, such as the HCC70 (breast cancer) and PC3 (prostate cancer) models. This provides a strong rationale for investigating AZD6482 in PTEN-null tumors.
While its development in oncology is primarily at the preclinical stage, AZD6482 has been investigated in clinical trials for other indications. It was initially developed as an anti-thrombotic agent due to the important role of PI3Kβ in platelet activation. A Phase I clinical trial in healthy volunteers was conducted to assess its safety and tolerability. More recently, its development has focused on ischemic stroke.
Conclusion
(Rac)-AZD6482 is a valuable research tool for dissecting the specific functions of the PI3Kβ isoform in cancer. Its high potency and selectivity provide a means to study the consequences of targeted PI3Kβ inhibition in various cancer models, both in vitro and in vivo. The quantitative data demonstrate its potent enzymatic inhibition and anti-proliferative effects, especially in cell lines with specific genetic backgrounds like PTEN loss. The detailed experimental protocols provided in this guide offer a framework for researchers to effectively utilize AZD6482 in their studies. As the understanding of the PI3K pathway's complexity in cancer continues to grow, isoform-specific inhibitors like AZD6482 will be indispensable for developing more precise and effective therapeutic strategies.
References
Understanding the Racemate Form of AZD6482: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD6482 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform, a key enzyme implicated in various cellular processes, including cell growth, proliferation, and platelet activation. This technical guide provides an in-depth exploration of the racemic form of AZD6482, detailing its composition, the differential activity of its constituent enantiomers, and the methodologies employed in its characterization. The document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and oncology.
Introduction to AZD6482 and its Racemic Precursor
AZD6482 is the pharmacologically active component of a racemic mixture. A racemate is a mixture containing equal amounts of left- and right-handed enantiomers of a chiral molecule. In the case of AZD6482, it is the (+)-enantiomer, also referred to as the S-form. The initial discovery and development efforts often involve the synthesis and evaluation of the racemic mixture before the resolution and characterization of individual enantiomers.
The therapeutic potential of AZD6482 lies in its selective inhibition of PI3Kβ, which is frequently overactivated in various cancers, particularly those with loss of the tumor suppressor PTEN.[1] Furthermore, PI3Kβ plays a crucial role in platelet activation and thrombosis, making it a target for anti-thrombotic therapies.[2][3]
Quantitative Analysis of Inhibitory Activity
The potency and selectivity of AZD6482 have been extensively characterized. The following tables summarize the quantitative data on its inhibitory activity against various PI3K isoforms.
Table 1: In Vitro Inhibitory Activity of AZD6482 against PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kβ |
| PI3Kβ | 10[4] | - |
| PI3Kδ | 80[4] | 8-fold |
| PI3Kα | 870 | 87-fold |
| PI3Kγ | 1090 | 109-fold |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
It is important to note that while one source mentions that the IC50 values of AZD6482 are "significantly lower than its (+)-enantiomer (S-form)," this is likely a typographical error as AZD6482 is the (+)-enantiomer. The intended meaning is that the other enantiomer (the (-)-enantiomer or R-form) possesses significantly lower inhibitory activity.
Signaling Pathways and Experimental Workflows
The mechanism of action of AZD6482 involves the inhibition of the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism. In cancer cells with PTEN loss, this pathway is often constitutively active.
PI3K/AKT Signaling Pathway
Caption: PI3K/AKT signaling pathway and the inhibitory action of AZD6482.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for determining the in vitro inhibitory activity of AZD6482.
Caption: Workflow for determining the IC50 of AZD6482 against PI3K isoforms.
Experimental Protocols
PI3K Enzyme Inhibition Assay (AlphaScreen™)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PI3K isoforms.
-
Materials:
-
Recombinant human PI3K isoforms (PI3Kα, β, γ, δ)
-
AZD6482
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate)
-
ATP (Adenosine triphosphate)
-
AlphaScreen™ GST Detection Kit
-
Biotinylated-PIP3
-
GST-tagged GRASP-1 PH domain
-
384-well microplates
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
-
Procedure:
-
Prepare serial dilutions of AZD6482 in DMSO.
-
Add the diluted AZD6482 and the respective PI3K enzyme to the wells of a 384-well plate and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection mix containing AlphaScreen™ donor and acceptor beads, biotinylated-PIP3, and the GST-tagged PH domain.
-
Incubate the plate in the dark to allow for signal development.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
The signal is inversely proportional to the amount of PIP3 produced. Calculate the percent inhibition for each AZD6482 concentration and determine the IC50 value using a suitable curve-fitting model.
-
In Vivo Thrombosis Model (Folts Model)
This model is used to evaluate the antithrombotic efficacy of compounds in vivo.
-
Animal Model:
-
Canine or other suitable animal model.
-
-
Procedure:
-
Anesthetize the animal and expose a coronary or femoral artery.
-
Induce endothelial damage to a segment of the artery.
-
Place a constrictor around the damaged segment to create a stenosis, which induces cyclical blood flow reductions due to platelet-rich thrombus formation and embolization.
-
Monitor blood flow continuously.
-
Administer AZD6482 (or vehicle control) intravenously.
-
Observe the effect of the compound on the frequency and severity of the cyclical flow reductions.
-
The primary endpoint is the inhibition of thrombus formation, as indicated by the restoration and maintenance of stable blood flow.
-
Synthesis and Enantiomer Resolution
Detailed protocols for the synthesis of the racemic mixture and the subsequent resolution of the enantiomers are often proprietary and found in patent literature. The general approach involves the synthesis of the chiral molecule as a racemate, followed by separation using techniques such as chiral chromatography.
General Workflow for Synthesis and Resolution
Caption: General workflow for the synthesis of the racemate and resolution of enantiomers.
Conclusion
The development of AZD6482 as a selective PI3Kβ inhibitor highlights the importance of understanding the pharmacology of individual enantiomers. While the racemic mixture provides the initial chemical entity, the isolation and characterization of the active enantiomer, AZD6482, has been crucial for its progression as a potential therapeutic agent. This guide has provided a comprehensive overview of the available technical information on the racemate form of AZD6482, including quantitative data, signaling pathways, and experimental methodologies, to support further research and development in this area.
References
- 1. PI3Kβ inhibition using AZD-6482 generates antitumor immunity in PTEN-deficient breast tumors | BioWorld [bioworld.com]
- 2. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for (Rac)-AZD6482 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
(Rac)-AZD6482 is a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), a key enzyme in cellular signaling pathways regulating cell growth, proliferation, survival, and migration. These application notes provide detailed protocols for various in vitro assays to characterize the activity and cellular effects of (Rac)-AZD6482.
(Rac)-AZD6482 acts as an ATP-competitive inhibitor of PI3Kβ.[1] Its inhibitory activity makes it a valuable tool for studying the role of PI3Kβ in normal physiology and in diseases such as cancer and thrombosis.[1] The protocols outlined below cover biochemical assays to determine enzymatic inhibition and cell-based assays to assess the compound's effects on cellular processes.
Data Presentation
Table 1: In Vitro Inhibitory Activity of AZD6482 Against PI3K Isoforms
| Target | IC50 (nM) | Assay Type | Reference |
| PI3Kβ (p110β) | 0.69 | In vitro kinase assay | [2] |
| PI3Kβ | 10 | Cell-free assay | |
| PI3Kβ | 10 | ATP competitive PI3Kβ inhibitor assay | |
| PI3Kδ | 13.6 | In vitro kinase assay | |
| PI3Kγ | 47.8 | In vitro kinase assay | |
| PI3Kα | 136 | In vitro kinase assay | |
| PI3Kα | 80 nM - 1.09 µM | AlphaScreen based enzyme activity assay | |
| PI3Kγ | 80 nM - 1.09 µM | AlphaScreen based enzyme activity assay | |
| PI3Kδ | 80 nM - 1.09 µM | AlphaScreen based enzyme activity assay |
Table 2: Cellular Activity of AZD6482 in In Vitro Assays
| Assay | Cell Line/System | IC50/EC50 | Effect | Reference |
| Washed Platelet Aggregation | Human Platelets | 6 nM | Inhibition of platelet activation and aggregation | |
| Insulin-induced Glucose Uptake | Human Adipocytes | 4.4 µM | Inhibition of glucose uptake | |
| Cell Viability | U118 Glioblastoma Cells | 7.989 µM | Suppression of cell viability | |
| Cell Viability | U87 Glioblastoma Cells | 9.061 µM | Suppression of cell viability | |
| Cell Proliferation | PTEN-deficient Cancer Cell Lines | < 5 µM | Inhibition of cell proliferation in 35% of PTEN-mutant cell lines |
Signaling Pathway
The primary mechanism of action of AZD6482 is the inhibition of PI3Kβ. This kinase is a critical component of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer and other diseases. Upon activation by upstream receptors, PI3Kβ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a wide range of substrates, leading to the regulation of cellular processes such as cell growth, proliferation, survival, and motility. By inhibiting PI3Kβ, AZD6482 blocks the production of PIP3, leading to the downregulation of AKT signaling and subsequent inhibition of these cellular functions.
Figure 1: PI3K/AKT signaling pathway and the inhibitory action of AZD6482.
Experimental Protocols
Biochemical Assay: PI3Kβ Kinase Activity (AlphaScreen)
This assay measures the ability of AZD6482 to inhibit the enzymatic activity of recombinant human PI3Kβ by quantifying the production of PIP3. The AlphaScreen assay is a bead-based, non-radioactive, homogeneous assay.
Figure 2: General workflow for a PI3Kβ AlphaScreen kinase assay.
-
Recombinant human PI3Kβ enzyme
-
PIP2 substrate
-
(Rac)-AZD6482
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
AlphaScreen GST Detection Kit (Donor and Acceptor beads)
-
Biotinylated PIP3 probe
-
GST-tagged Pleckstrin Homology (PH) domain
-
384-well microplates
-
AlphaScreen-compatible plate reader
-
Compound Preparation: Prepare a serial dilution of (Rac)-AZD6482 in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well plate, add the diluted (Rac)-AZD6482 or DMSO (vehicle control). b. Add the PI3Kβ enzyme and PIP2 substrate mixture to each well. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction according to the manufacturer's instructions (e.g., by adding EDTA). b. Add the AlphaScreen detection mix containing biotinylated PIP3, GST-tagged PH domain, Streptavidin-Donor beads, and anti-GST Acceptor beads. c. Incubate the plate in the dark at room temperature for at least 60 minutes to allow for bead association.
-
Signal Measurement: Read the plate on an AlphaScreen-compatible reader (excitation at 680 nm, emission at 520-620 nm).
-
Data Analysis: The signal is inversely proportional to the amount of PIP3 produced. Calculate the percent inhibition for each concentration of AZD6482 and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Cell Proliferation (CCK-8 Assay)
This assay determines the effect of AZD6482 on the proliferation of cancer cell lines by measuring the metabolic activity of viable cells.
Figure 3: General workflow for a cell-based assay such as a CCK-8 proliferation assay.
-
Cancer cell lines (e.g., PTEN-deficient lines like U87 or PC3)
-
Complete cell culture medium
-
(Rac)-AZD6482
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Microplate reader
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of AZD6482 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of AZD6482 or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log concentration of AZD6482 and fitting to a dose-response curve.
Cell-Based Assay: Western Blot for p-AKT
This protocol is used to assess the inhibitory effect of AZD6482 on the PI3K/AKT pathway by measuring the phosphorylation of AKT at Ser473.
-
Cancer cell lines
-
(Rac)-AZD6482
-
Serum-free medium
-
Growth factor (e.g., IGF-1 or EGF) for stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for several hours or overnight. Pre-treat the cells with various concentrations of AZD6482 for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for a short period (e.g., 10-15 minutes) to induce AKT phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total AKT and a loading control like GAPDH.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the p-AKT levels as a ratio to total AKT and/or the loading control.
Cell-Based Assay: Apoptosis (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by AZD6482 by detecting the externalization of phosphatidylserine (a marker of early apoptosis) and membrane integrity.
-
Cancer cell lines
-
(Rac)-AZD6482
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of AZD6482 for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. b. Transfer 100 µL of the cell suspension to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI. d. Gently vortex and incubate for 15-20 minutes at room temperature in the dark. e. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
References
Application Notes and Protocols for (Rac)-AZD 6482 Cell-Based Assays
Introduction
(Rac)-AZD 6482 is a potent and selective, ATP-competitive inhibitor of the phosphoinositide 3-kinase β (PI3Kβ) isoform.[1] The PI3K signaling pathway is frequently hyperactivated in various human cancers, often due to the loss of the tumor suppressor PTEN, making it a critical target for therapeutic intervention.[2] AZD 6482 has demonstrated significant anti-proliferative, pro-apoptotic, and anti-metastatic effects in preclinical cancer models, particularly in PTEN-deficient tumors.[2][3] It has also been investigated for its antithrombotic activity due to the important role of PI3Kβ in platelet aggregation.[4]
These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of AZD 6482 in relevant biological contexts. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: PI3Kβ Inhibition
AZD 6482 exerts its biological effects by selectively inhibiting the p110β catalytic subunit of PI3K. This kinase is responsible for phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins such as AKT. The activation of AKT initiates a signaling cascade that promotes cell survival, proliferation, and growth while inhibiting apoptosis. By blocking PI3Kβ, AZD 6482 effectively reduces PIP3 levels, leading to decreased AKT phosphorylation and the subsequent suppression of tumor cell growth and survival.
Caption: PI3Kβ signaling pathway and the inhibitory action of AZD 6482.
Data Presentation: Quantitative Summary
The following tables summarize the inhibitory potency and cellular efficacy of AZD 6482 from various studies.
Table 1: Inhibitory Potency (IC₅₀) of AZD 6482 Against PI3K Isoforms (Cell-Free Assays)
| Target | IC₅₀ Value | Selectivity vs. PI3Kβ | Reference |
| PI3Kβ | 0.69 nM - 10 nM | - | |
| PI3Kδ | 13.6 nM | ~8-20 fold | |
| PI3Kγ | 47.8 nM | ~70 fold | |
| PI3Kα | 80 nM - 136 nM | ~87-200 fold |
Table 2: Efficacy of AZD 6482 in Cell-Based Assays
| Assay Type | Cell Line / System | IC₅₀ / Effective Concentration | Treatment Time | Reference |
| Cell Viability (CCK-8) | U118 Glioblastoma | IC₅₀: 7.989 µM | 48 h | |
| Cell Viability (CCK-8) | U87 Glioblastoma | IC₅₀: 9.061 µM | 48 h | |
| Colony Formation | U87 & U118 Glioblastoma | 5 µM | 3 weeks | |
| Apoptosis & Cell Cycle | U87 & U118 Glioblastoma | 10 - 40 µM | 48 h | |
| Cell Migration/Invasion | U87 & U118 Glioblastoma | 5 - 10 µM | 36 - 48 h | |
| Platelet Aggregation (Washed) | Human Platelets | IC₅₀: 6 nM | 5 min pre-incubation | |
| Platelet Aggregation (Whole Blood) | Human Platelets | IC₅₀: 0.27 µM | N/A | |
| Glucose Uptake | Human Adipocytes | IC₅₀: 4.4 µM | N/A |
Experimental Protocols
Cell Proliferation and Viability Assays
Application Note: These assays are fundamental for determining the cytotoxic and cytostatic effects of AZD 6482 on cancer cell lines. The CCK-8 assay measures metabolic activity, while the colony formation assay assesses the long-term proliferative capacity of single cells.
Protocol: Colony Formation Assay
-
Cell Seeding: Plate 500 cells per well in a 6-well plate containing 2 mL of complete medium (e.g., DMEM with 10% FBS).
-
Compound Treatment: After cells have attached (typically overnight), treat them with the desired concentration of AZD 6482 (e.g., 5 µM) or vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for approximately 3 weeks, replacing the medium containing the compound every 3-4 days, until visible colonies (≥50 cells) have formed in the control wells.
-
Fixation: Aspirate the medium and gently wash the wells with PBS. Add 2 mL of 75% ethanol to each well and incubate for 15 minutes at room temperature to fix the colonies.
-
Staining: Remove the ethanol and add 0.5% crystal violet solution to each well, ensuring all colonies are covered. Incubate for 15-30 minutes.
-
Washing & Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Quantification: Count the number of colonies in each well. Image analysis software (e.g., ImageJ) can be used for quantitative evaluation.
Caption: Workflow for the colony formation assay.
Apoptosis Assay
Application Note: This assay quantifies the induction of programmed cell death by AZD 6482. Flow cytometry using Annexin V (to detect early apoptotic cells) and a viability dye like 7-AAD or Propidium Iodide (to detect late apoptotic/necrotic cells) is a standard method.
Protocol: Flow Cytometric Analysis of Apoptosis
-
Cell Seeding & Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of AZD 6482 (e.g., 0, 10, 20, 40 µM) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge.
-
Washing: Wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of PE Annexin V and 5 µL of 7-AAD. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer immediately. Data analysis is performed using appropriate software to quantify the percentage of live, early apoptotic, and late apoptotic cells.
Caption: Workflow for the flow cytometric apoptosis assay.
Cell Migration and Invasion Assays
Application Note: These assays evaluate the effect of AZD 6482 on the metastatic potential of cancer cells. The wound-healing assay measures collective cell migration, while the Transwell assay assesses the ability of cells to invade through a basement membrane matrix.
Protocol: Wound-Healing Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Use a sterile 200 µL pipette tip to create a straight scratch ("wound") across the center of the monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Compound Treatment: Add fresh medium containing the desired concentration of AZD 6482 (e.g., 10 µM) or vehicle control.
-
Imaging: Capture images of the wound at the start of the experiment (0 h) and at subsequent time points (e.g., 24 h and 48 h) using a microscope.
-
Analysis: Measure the width of the wound at different points for each condition and time point. The rate of wound closure is calculated to determine the effect on cell migration.
Protocol: Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Transwell inserts with an 8.0-µm pore membrane (pre-coated with a basement membrane extract like Matrigel) according to the manufacturer's instructions.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a density of ~8x10⁴ cells per 100 µL. Include the desired concentrations of AZD 6482 (e.g., 0, 5, 10 µM) in the cell suspension.
-
Seeding: Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Chemoattractant: Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 36 hours at 37°C.
-
Cleaning: Carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have invaded to the lower surface of the membrane with 5% glutaraldehyde and stain with 0.5% crystal violet.
-
Quantification: Visualize and count the number of invaded cells under a microscope.
Caption: Workflow for the Transwell invasion assay.
Western Blot Analysis
Application Note: Western blotting is used to measure the levels of specific proteins and their phosphorylation status. For AZD 6482, this is critical to confirm the on-target effect by measuring the phosphorylation of AKT (a direct downstream target of PI3K) and other key proteins in the pathway.
Protocol: Western Blot for p-AKT Levels
-
Cell Seeding & Treatment: Plate cells and treat with AZD 6482 for the desired time (e.g., 2-24 hours). A time course experiment is often recommended.
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Scrape and collect the lysate, centrifuge to pellet cell debris, and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-AKT Ser473, total AKT, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.
References
- 1. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols for (Rac)-AZD6482 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-AZD6482 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform, with an IC50 of 0.69 nM.[1] It exhibits significant selectivity over other PI3K isoforms, making it a valuable tool for investigating the specific roles of PI3Kβ in cellular signaling pathways.[1] The PI3K/Akt pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various diseases, including cancer.
Western blot analysis is a fundamental technique used to detect and quantify the expression levels of specific proteins. When studying the effects of inhibitors like (Rac)-AZD6482, Western blotting is instrumental in assessing the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt. This document provides detailed application notes and protocols for the use of (Rac)-AZD6482 in Western blot analysis to monitor the modulation of the PI3K/Akt signaling pathway.
Mechanism of Action
(Rac)-AZD6482 acts as an ATP-competitive inhibitor of PI3Kβ. By binding to the ATP-binding pocket of the p110β catalytic subunit, it prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream signaling molecules, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The phosphorylation of Akt at key residues (Threonine 308 and Serine 473) is a hallmark of PI3K pathway activation. Therefore, a reduction in phospho-Akt levels upon treatment with (Rac)-AZD6482 serves as a direct readout of its inhibitory activity.
Data Presentation
Table 1: (Rac)-AZD6482 Properties
| Property | Value | Reference |
| Target | PI3Kβ | |
| IC50 (p110β) | 0.69 nM | |
| Selectivity | ~200-fold over p110α, ~20-fold over p110δ, ~70-fold over p110γ | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage | Store at -20°C |
Table 2: Recommended Antibody Concentrations for Western Blot
| Antibody | Target Protein | Recommended Dilution | Supplier Example |
| Primary Antibodies | |||
| Phospho-Akt (Ser473) | p-Akt (S473) | 1:1000 | Abcam (ab192623) |
| Total Akt | Akt1/2/3 | 1:1000 | Abcam (ab179463) |
| PI3 Kinase p85 alpha | PIK3R1 | 1:1000 | Abcam (ab191606) |
| GAPDH | GAPDH | 1:20000 | Abcam (ab9484) |
| Secondary Antibody | |||
| Goat Anti-Rabbit IgG, HRP-conjugated | Rabbit IgG | 1:1000 - 1:10000 | Varies by supplier |
| Goat Anti-Mouse IgG, HRP-conjugated | Mouse IgG | 1:1000 - 1:10000 | Varies by supplier |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with (Rac)-AZD6482
-
Cell Seeding: Plate cells (e.g., PTEN-deficient cell lines like U87 or PC3, which are sensitive to PI3Kβ inhibition) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Preparation of (Rac)-AZD6482 Stock Solution: Prepare a 10 mM stock solution of (Rac)-AZD6482 in DMSO. Store at -20°C.
-
Cell Treatment:
-
Thaw the (Rac)-AZD6482 stock solution.
-
Dilute the stock solution to the desired final concentrations in serum-free or complete culture medium. A common concentration range for cell-based assays is 0.1 µM to 10 µM. A 2-hour treatment is often sufficient to observe changes in Akt phosphorylation.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of (Rac)-AZD6482 used.
-
Remove the culture medium from the cells and replace it with the medium containing (Rac)-AZD6482 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 2, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Protocol 2: Protein Extraction (Cell Lysis)
-
Aspiration: After treatment, place the culture dishes on ice and aspirate the medium.
-
Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scraping and Collection: Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 3: Western Blot Analysis
-
Sample Preparation:
-
Based on the protein quantification, dilute the lysates with lysis buffer to ensure equal protein loading for each sample.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH) in blocking buffer at the recommended dilutions (see Table 2).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-protein bands to the corresponding total protein bands and the loading control (e.g., GAPDH).
-
Mandatory Visualization
Caption: PI3K/Akt signaling pathway and the inhibitory action of (Rac)-AZD6482.
Caption: Experimental workflow for Western blot analysis using (Rac)-AZD6482.
References
Application Notes: (Rac)-AZD 6482 Kinase Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-AZD 6482 is a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ).[1] PI3Kβ is a key component of the PI3K/Akt signaling pathway, which is crucial in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various cancers and other diseases, making PI3Kβ an attractive therapeutic target. AZD6482 is the more active enantiomer, and it demonstrates significant selectivity for PI3Kβ over other PI3K isoforms.[2][3] This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against PI3Kβ.
Quantitative Data Summary
The inhibitory activity of AZD6482 against various PI3K isoforms is summarized in the table below. This data highlights the selectivity of the compound for PI3Kβ.
| Isoform | IC50 (nM) | Selectivity vs. PI3Kβ |
| PI3Kβ | 0.69[3] | - |
| PI3Kδ | 13.6 | ~20-fold |
| PI3Kγ | 47.8 | ~70-fold |
| PI3Kα | 136 | ~200-fold |
Experimental Protocols
This protocol is based on an AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) format, which measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3Kβ.
Materials and Reagents:
-
This compound
-
Recombinant human PI3Kβ enzyme
-
Phosphatidylinositol (4,5)-bisphosphate (PIP2) substrate
-
ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.05% CHAPS
-
Stop Solution: EDTA in assay buffer
-
Detection Mix: Biotinylated-PIP3, GST-tagged GRP1 PH domain, AlphaScreen™ Glutathione Donor Beads, and AlphaScreen™ Streptavidin Acceptor Beads in detection buffer.
-
384-well microplates
-
Plate reader capable of AlphaScreen™ detection
Experimental Workflow:
Caption: Workflow for the this compound PI3Kβ kinase assay.
Detailed Protocol:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration range would be from 1 µM down to 0.01 nM.
-
Assay Plate Preparation: Add 1 µL of the diluted this compound or DMSO (as a vehicle control) to the wells of a 384-well microplate.
-
Enzyme Addition: Add 10 µL of the PI3Kβ enzyme solution to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 20 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of the PIP2/ATP substrate solution to each well to start the kinase reaction. The final concentrations of ATP and PIP2 in the assay are typically 4 µM and 40 µM, respectively.
-
Reaction Incubation: Incubate the plate for 20-30 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding 5 µL of the stop solution containing EDTA.
-
Detection: Add 15 µL of the detection mix to each well.
-
Detection Incubation: Incubate the plate in the dark at room temperature for a minimum of 5 hours to allow for the AlphaScreen™ signal to develop.
-
Data Acquisition: Read the plate on a compatible plate reader. The signal will be inversely proportional to the amount of PIP3 produced, and therefore, the activity of the PI3Kβ enzyme.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and plot the results to determine the IC50 value.
Signaling Pathway
Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.
This application note provides a comprehensive overview and a detailed protocol for assessing the inhibitory activity of this compound on PI3Kβ. The provided information is intended to aid researchers in the fields of cell biology, oncology, and drug discovery.
References
Application Notes and Protocols for Cell Migration Assays Using the PI3Kβ Inhibitor AZD6482
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial for various physiological and pathological events, including embryonic development, tissue repair, immune responses, and cancer metastasis. The intricate machinery governing cell migration involves the dynamic remodeling of the actin cytoskeleton, a process tightly regulated by a complex network of signaling pathways. Among the key players are the Rho family of small GTPases, particularly Rac, which is instrumental in promoting the formation of lamellipodia and membrane ruffles, driving cell protrusion and forward movement.[1]
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical upstream regulator of cell motility. The p110β isoform of PI3K (PI3Kβ) has been specifically implicated in driving cell migration, particularly in the context of cancer cells with loss of the tumor suppressor PTEN. AZD6482 is a potent and selective inhibitor of PI3Kβ. While not a direct inhibitor of Rac, AZD6482 modulates the PI3K/Akt signaling cascade, which in turn influences downstream effectors, including the Rac GTPase pathway, thereby affecting the cytoskeletal rearrangements necessary for cell migration.[2][3]
These application notes provide a detailed framework for utilizing AZD6482 to study its effects on cancer cell migration. We present standardized protocols for two widely used in vitro cell migration assays: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay. Furthermore, we include quantitative data from studies on glioblastoma cell lines to illustrate the expected outcomes and provide a basis for experimental design.
Signaling Pathway: PI3Kβ and its Role in Cell Migration
The PI3K pathway is activated by various upstream signals, such as growth factors and cytokines. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates that regulate diverse cellular processes, including cell survival, proliferation, and migration.
The link between PI3K/Akt signaling and cell migration is partly mediated through the regulation of Rac GTPases. While the precise mechanisms of PI3K-mediated Rac activation are complex and can be cell-type specific, it is established that PI3K signaling can promote the activation of Rac by influencing the activity of guanine nucleotide exchange factors (GEFs) that catalyze the exchange of GDP for GTP on Rac. Activated, GTP-bound Rac then interacts with downstream effectors to orchestrate actin polymerization and the formation of migratory protrusions like lamellipodia.[1] AZD6482, by inhibiting PI3Kβ, disrupts this signaling cascade, leading to a reduction in Akt phosphorylation and subsequent attenuation of Rac-dependent cell migration.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Using (Rac)-AZD6482
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-AZD6482 is a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated, often due to the loss of the tumor suppressor PTEN. (Rac)-AZD6482 has demonstrated significant anti-tumor activity, particularly in PTEN-deficient cancer models, by inhibiting the PI3Kβ-dependent phosphorylation of Akt, a key downstream effector in the pathway. This leads to the induction of apoptosis and cell cycle arrest.
Flow cytometry is a powerful technique for single-cell analysis and is an invaluable tool for characterizing the cellular effects of small molecule inhibitors like (Rac)-AZD6482. This document provides detailed protocols for using flow cytometry to assess the impact of (Rac)-AZD6482 on three key cellular processes:
-
PI3K Pathway Inhibition: Measurement of phosphorylated Akt (p-Akt) levels as a direct pharmacodynamic marker of target engagement.
-
Apoptosis Induction: Quantification of apoptotic cells to determine the cytotoxic effects of the compound.
-
Cell Cycle Progression: Analysis of cell cycle distribution to assess the cytostatic effects of the compound.
These protocols are designed to be a comprehensive resource for researchers in oncology, drug discovery, and cell biology to effectively utilize (Rac)-AZD6482 in their studies.
Mechanism of Action: The PI3Kβ/Akt Signaling Pathway
The PI3K family of lipid kinases plays a crucial role in signal transduction downstream of growth factor receptors. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the plasma membrane. This leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation while inhibiting apoptosis. In cancers with loss of the tumor suppressor PTEN, which normally dephosphorylates PIP3 to terminate the signal, the PI3K/Akt pathway is constitutively active. (Rac)-AZD6482 specifically inhibits the p110β catalytic subunit of PI3K, thereby blocking the production of PIP3 and leading to the dephosphorylation and inactivation of Akt.
Figure 1: PI3Kβ Signaling Pathway and Inhibition by (Rac)-AZD6482.
Experimental Protocols
Materials and Reagents
-
Cell Lines: PTEN-deficient human cancer cell lines (e.g., PC-3 [prostate], HCC70 [breast], U-87 MG [glioblastoma]).
-
(Rac)-AZD6482: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.
-
Cell Culture Medium: As recommended for the specific cell line (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Flow Cytometry Buffers:
-
FACS Buffer: PBS with 1% BSA and 0.1% sodium azide.
-
Fixation Buffer: 4% paraformaldehyde in PBS.
-
Permeabilization Buffer: 90% ice-cold methanol or commercial permeabilization buffer.
-
Annexin V Binding Buffer: Commercially available.
-
-
Antibodies and Dyes:
-
Phospho-Akt (Ser473) Antibody: Fluorochrome-conjugated (e.g., Alexa Fluor® 488, PE).
-
Annexin V: Fluorochrome-conjugated (e.g., FITC, APC).
-
Propidium Iodide (PI) or 7-AAD Staining Solution.
-
RNase A.
-
Experimental Workflow Overview
Figure 2: General Experimental Workflow for Flow Cytometry Analysis.
Protocol 1: Phospho-Akt (p-Akt) Staining
This protocol measures the phosphorylation status of Akt at Serine 473, a key indicator of PI3K pathway activity.
-
Cell Seeding: Seed PTEN-null cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal p-Akt levels, serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.
-
Drug Treatment: Treat cells with varying concentrations of (Rac)-AZD6482 (e.g., 0, 10, 100, 1000 nM) for a short duration (e.g., 15, 30, 60 minutes).
-
Cell Stimulation (Optional): To induce a robust p-Akt signal, stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for the last 10-15 minutes of the drug incubation.
-
Harvesting: Detach cells using a gentle cell scraper or enzyme-free dissociation buffer, transfer to flow cytometry tubes, and pellet by centrifugation (300 x g, 5 minutes, 4°C).
-
Fixation: Resuspend the cell pellet in 100 µL of pre-warmed Fixation Buffer and incubate for 15 minutes at room temperature.
-
Permeabilization: Add 1 mL of ice-cold 90% methanol and incubate for 30 minutes on ice.
-
Washing: Wash the cells twice with 2 mL of FACS Buffer.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of FACS Buffer containing the fluorochrome-conjugated anti-p-Akt (Ser473) antibody. Incubate for 30-60 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells once with 2 mL of FACS Buffer.
-
Data Acquisition: Resuspend the cells in 300-500 µL of FACS Buffer and acquire data on a flow cytometer.
Protocol 2: Apoptosis Assay (Annexin V & PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with (Rac)-AZD6482.
-
Cell Seeding: Seed PTEN-null cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of (Rac)-AZD6482 (e.g., 0, 0.1, 1, 10 µM) for an extended period (e.g., 24, 48, 72 hours).
-
Harvesting: Collect both the supernatant (containing floating apoptotic cells) and the adherent cells (after gentle trypsinization). Combine and pellet by centrifugation (300 x g, 5 minutes).
-
Washing: Wash the cells once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI or 7-AAD staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube and acquire data on a flow cytometer within 1 hour.
Protocol 3: Cell Cycle Analysis (PI Staining)
This protocol determines the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Cell Seeding: Seed PTEN-null cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of (Rac)-AZD6482 (e.g., 0, 0.1, 1, 10 µM) for 24 or 48 hours.
-
Harvesting: Harvest adherent cells by trypsinization, pellet by centrifugation (300 x g, 5 minutes), and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Pellet the fixed cells by centrifugation (500 x g, 5 minutes) and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Acquire data on a flow cytometer.
Data Presentation
Quantitative data from the flow cytometry experiments should be summarized in tables for clear comparison between treatment conditions.
Table 1: Effect of (Rac)-AZD6482 on Akt Phosphorylation
| (Rac)-AZD6482 Conc. (nM) | Treatment Time (min) | % p-Akt Positive Cells (Mean ± SD) |
| 0 (Vehicle) | 30 | 85.2 ± 4.1 |
| 10 | 30 | 62.5 ± 3.7 |
| 100 | 30 | 25.8 ± 2.9 |
| 1000 | 30 | 5.1 ± 1.2 |
Table 2: Induction of Apoptosis by (Rac)-AZD6482 at 48 hours
| (Rac)-AZD6482 Conc. (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| 0 (Vehicle) | 92.3 ± 2.5 | 3.1 ± 0.8 | 4.6 ± 1.1 |
| 0.1 | 85.1 ± 3.2 | 8.7 ± 1.5 | 6.2 ± 1.3 |
| 1 | 60.7 ± 4.1 | 25.4 ± 3.3 | 13.9 ± 2.4 |
| 10 | 25.2 ± 3.8 | 48.9 ± 5.2 | 25.9 ± 4.5 |
Table 3: Cell Cycle Distribution following (Rac)-AZD6482 Treatment for 24 hours
| (Rac)-AZD6482 Conc. (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle) | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.3 |
| 0.1 | 65.2 ± 3.1 | 22.5 ± 2.0 | 12.3 ± 1.5 |
| 1 | 78.9 ± 3.9 | 10.3 ± 1.7 | 10.8 ± 1.8 |
| 10 | 85.1 ± 4.2 | 5.6 ± 1.1 | 9.3 ± 1.4 |
Disclaimer
These protocols provide a general framework. Optimal conditions, including cell seeding densities, drug concentrations, and incubation times, may vary depending on the specific cell line and experimental setup. It is recommended to perform initial optimization experiments to determine the ideal parameters for your system. Always include appropriate controls, such as vehicle-treated and unstained cells, in your experiments.
Application Notes and Protocols: Preparation of (Rac)-AZD6482 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of a stock solution of (Rac)-AZD 6482, a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ). Adherence to this protocol will ensure the integrity and reliable performance of the compound in downstream applications.
Introduction
(Rac)-AZD6482 is the racemate of AZD6482, a selective inhibitor of the p110β subunit of PI3K.[1][2][3] Due to its role in cell signaling pathways that govern cell growth, proliferation, and survival, the PI3K/Akt pathway is a key target in cancer research and other therapeutic areas.[4] AZD6482 has demonstrated antiproliferative activity and has been shown to induce apoptosis in human glioblastoma cells.[4] It also exhibits antithrombotic activity. Proper preparation and storage of (Rac)-AZD6482 stock solutions are critical for obtaining accurate and reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (Rac)-AZD6482 is provided in the table below.
| Property | Value |
| Synonyms | (Rac)-KIN-193 |
| CAS Number | 1173900-33-8 |
| Molecular Formula | C₂₂H₂₄N₄O₄ |
| Molecular Weight | 408.45 g/mol |
| Purity | ≥98% |
Solubility and Storage
Proper solubilization and storage are paramount to maintaining the stability and activity of (Rac)-AZD6482.
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | ≥ 82 mg/mL (≥ 200.75 mM) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. |
| Ethanol | ~10 mg/mL | |
| Water | Insoluble |
Note: The use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce the solubility of the compound. To enhance solubility, warming the solution to 37°C and brief sonication in an ultrasonic bath may be employed.
Experimental Protocols
-
(Rac)-AZD6482 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, disposable tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
-
Pre-weighing Preparation: Before opening, bring the vial of (Rac)-AZD6482 powder to room temperature to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of (Rac)-AZD6482 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.08 mg of the compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock solution, add 1 mL of DMSO for every 4.08 mg of (Rac)-AZD6482.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or brief sonication can aid in dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically ≤ 0.5%).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/Akt signaling pathway targeted by (Rac)-AZD6482 and the experimental workflow for preparing the stock solution.
Caption: PI3K/Akt Signaling Pathway Inhibition by (Rac)-AZD6482.
Caption: Experimental workflow for preparing (Rac)-AZD6482 stock solution.
Safety Precautions
(Rac)-AZD6482 is intended for laboratory research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment, including a lab coat, safety glasses, and gloves, when handling this compound. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
(Rac)-AZD 6482 solubility in DMSO and culture media
Application Notes and Protocols: (Rac)-AZD6482
Audience: Researchers, scientists, and drug development professionals.
Abstract
(Rac)-AZD6482 is a potent and selective, ATP-competitive inhibitor of the phosphoinositide 3-kinase β (PI3Kβ) isoform.[1][2] Its high selectivity makes it a valuable tool for investigating the specific roles of PI3Kβ in various cellular processes, including cell proliferation, apoptosis, and migration.[3] It has shown particular efficacy in tumors with deficiencies in the tumor suppressor PTEN.[4][5] These notes provide detailed information on the solubility of (Rac)-AZD6482, its mechanism of action, and comprehensive protocols for its application in in-vitro research.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Weight | 408.45 g/mol | |
| Formula | C₂₂H₂₄N₄O₄ | |
| CAS Number | 1173900-33-8 (for the active enantiomer) | |
| Appearance | White to beige powder | |
| Storage | Store at -20°C |
Solubility Data
(Rac)-AZD6482 exhibits high solubility in dimethyl sulfoxide (DMSO). For cell culture applications, a concentrated stock solution in DMSO is typically prepared and then diluted to the final working concentration in the aqueous culture medium. It is crucial to use fresh, anhydrous DMSO, as moisture can reduce solubility.
| Solvent | Concentration | Comments | Reference |
| DMSO | 82 mg/mL (200.75 mM) | Use fresh, anhydrous DMSO. | |
| DMSO | up to 100 mM | - | |
| DMSO | 2 mg/mL to 10 mg/mL | Solution should be clear. Warmed DMSO may be used. | |
| 1eq. HCl | up to 10 mM | - | |
| Culture Media | Not directly reported | Working concentrations are achieved by diluting a DMSO stock. The final DMSO concentration should be kept low (typically ≤0.8%) to avoid solvent toxicity. |
Mechanism of Action and Signaling Pathway
(Rac)-AZD6482 is a selective inhibitor of the p110β catalytic subunit of Class I PI3K. By inhibiting PI3Kβ, it blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This reduction in PIP3 prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent decrease in phosphorylated Akt (p-Akt) leads to the modulation of numerous downstream targets involved in cell survival, proliferation, and apoptosis, such as GSK-3β, Bcl-2, and Cyclin D1. This inhibitory action is particularly effective in cancer cells with PTEN loss, where the PI3K pathway is often hyperactivated.
Efficacy and Selectivity Data
(Rac)-AZD6482 demonstrates high potency against PI3Kβ with significant selectivity over other Class I PI3K isoforms.
Table 5.1: In-vitro Enzyme Inhibition (IC₅₀)
| Isoform | IC₅₀ Value | Fold Selectivity vs. PI3Kβ | Reference |
|---|---|---|---|
| PI3Kβ | 0.69 nM - 10 nM | - | |
| PI3Kδ | ~13.6 nM | ~8-20x | |
| PI3Kγ | ~47.8 nM | ~70-109x |
| PI3Kα | ~136 nM | ~87-200x | |
Table 5.2: Cell-Based Assay Potency (IC₅₀ / EC₅₀)
| Cell Line / Assay | Cell Type | Potency | Reference |
|---|---|---|---|
| U118 | Human Glioblastoma | IC₅₀: 7.989 µM | |
| U87 | Human Glioblastoma | IC₅₀: 9.061 µM | |
| Glucose Uptake | Human Adipocytes | IC₅₀: 4.4 µM |
| Cancer Cell Panel | Various | EC₅₀ < 5 µM (in sensitive lines) | |
Experimental Protocols
Preparation of Stock Solution
This protocol describes the preparation of a 10 mM stock solution of (Rac)-AZD6482 in DMSO.
Materials:
-
(Rac)-AZD6482 powder (MW: 408.45)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh out approximately 1 mg of (Rac)-AZD6482 powder and place it in a sterile microcentrifuge tube.
-
Solvent Addition: To prepare a 10 mM stock, add the calculated volume of DMSO. For 1 mg of powder, add 244.8 µL of DMSO.
-
Calculation: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
-
Dissolution: Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or -80°C for up to six months.
Cell Proliferation Assay (CCK-8 Method)
This protocol details a method to assess the anti-proliferative effects of (Rac)-AZD6482 on adherent cancer cell lines.
Materials:
-
Target cancer cell line (e.g., U87, U118)
-
Complete culture medium
-
96-well cell culture plates
-
(Rac)-AZD6482 10 mM stock solution
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of (Rac)-AZD6482 in complete culture medium from your DMSO stock. A typical concentration range is 0.625 µM to 40 µM. Remember to include a "vehicle control" well containing the highest concentration of DMSO used in the treatments (e.g., 0.1%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of (Rac)-AZD6482 or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Viability Measurement:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance readings to the vehicle control wells to determine the percentage of cell viability. Plot the viability against the log of the compound concentration to calculate the IC₅₀ value.
Western Blotting for Akt Phosphorylation
This protocol is for detecting the inhibition of PI3Kβ signaling by measuring the phosphorylation status of its downstream effector, Akt.
Materials:
-
Target cells cultured in 6-well plates
-
(Rac)-AZD6482 stock solution
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of (Rac)-AZD6482 (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer:
-
Normalize protein amounts (load 20-30 µg per lane) and run on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-Akt) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading. A decrease in the p-Akt/total Akt ratio indicates successful inhibition of the pathway.
References
- 1. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AZD 6482 | PI 3-Kinase Inhibitors: R&D Systems [rndsystems.com]
Application Notes and Protocols for In Vivo Administration of (Rac)-AZD6482 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: (Rac)-AZD6482 is a potent and selective, ATP-competitive inhibitor of phosphoinositide 3-kinase beta (PI3Kβ).[1] The PI3K signaling pathway is crucial for regulating cell proliferation, survival, and differentiation, and its deregulation is a common feature in many cancers, particularly those with loss of the tumor suppressor PTEN.[2] AZD6482 has shown potential in preclinical studies, primarily for its anti-platelet and anti-thrombotic effects, but also for its anti-proliferative and pro-apoptotic activity in cancer cells, such as glioblastoma.[1][2][3] These notes provide a comprehensive guide for the in vivo administration of AZD6482 in mouse models to evaluate its therapeutic efficacy and pharmacodynamic effects.
Mechanism of Action: PI3Kβ Signaling Pathway
AZD6482 selectively inhibits the p110β catalytic subunit of Class Ia PI3K. In many cancer types, particularly those with PTEN deficiency, the PI3K/AKT/mTOR pathway is hyperactivated, leading to uncontrolled cell growth and survival. Inhibition of PI3Kβ by AZD6482 blocks the phosphorylation of AKT and its downstream effector, glycogen synthase kinase 3 beta (GSK-3β). This disruption can lead to cell cycle arrest, often in the G1 phase, by preventing the expression of key proteins like Cyclin D1, and can also induce apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data for AZD6482 from preclinical studies.
Table 1: In Vitro Potency of AZD6482
| Parameter | Value | Cell/System | Reference |
|---|---|---|---|
| PI3Kβ IC50 | 0.01 µM | Enzyme Assay |
| Glucose Uptake IC50 | 4.4 µM | Insulin-induced human adipocytes | |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Data for AZD6482
| Species | Plasma Concentration | Effect | Model | Reference |
|---|---|---|---|---|
| Dog | 1 µM | Maximal anti-platelet effect (ex vivo) | N/A | |
| Rat | 2.3 µM | No effect on glucose infusion rate | Euglycemic clamp | |
| Rat | 27 µM | ~60% reduction in glucose infusion rate | Euglycemic clamp |
| Human | 5.3 µM | 10-20% increase in HOMA index | Healthy volunteers | |
Experimental Protocols
Ethical Considerations
All research involving animals must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body. Adherence to the "Three Rs" (Replacement, Reduction, Refinement) is essential to ensure animal welfare.
Materials and Reagents
-
(Rac)-AZD6482 powder
-
Vehicle components (e.g., DMSO, PEG300, Saline)
-
Sterile PBS
-
Appropriate mouse strain (e.g., BALB/c nude, SCID for xenograft models)
-
Cancer cell lines (e.g., PTEN-deficient U87 glioblastoma cells)
-
Matrigel (for subcutaneous implantation)
-
Anesthesia (e.g., isoflurane)
-
Standard laboratory equipment for cell culture, injections, and tissue processing.
Protocol 1: Drug Formulation
Note: The optimal solvent for AZD6482 for in vivo administration should be determined empirically. A common formulation for poorly soluble compounds is provided below.
-
Prepare a stock solution of AZD6482 in 100% DMSO.
-
On the day of administration, prepare the final dosing solution. A common vehicle for oral gavage consists of 50% DMSO, 40% PEG300, and 10% ethanol or a similar composition.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
The final concentration should be calculated based on the desired dose (e.g., mg/kg) and the average weight of the mice, assuming a standard administration volume (e.g., 100 µL).
Protocol 2: Subcutaneous Xenograft Mouse Model
-
Cell Preparation: Culture cancer cells (e.g., U87) to 80-90% confluency. Harvest cells using trypsin, wash with sterile PBS, and perform a cell count.
-
Implantation: Resuspend the cell pellet in a cold, sterile PBS/Matrigel mixture (1:1 ratio) to a final concentration of 5x10⁶ cells/100 µL.
-
Anesthetize the mouse and shave the right flank.
-
Inject the 100 µL cell suspension subcutaneously.
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³) before randomizing mice into treatment groups.
Protocol 3: AZD6482 Administration and Monitoring
-
Group Allocation: Randomize mice into at least two groups: Vehicle Control and AZD6482 treatment. The number of animals per group should be statistically justified.
-
Dosing: Administer the prepared AZD6482 formulation or vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., once daily) should be consistent.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Body Weight: Monitor the body weight of each animal at each measurement time point as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a defined duration. Euthanize animals and collect tumors and other tissues for analysis.
Protocol 4: Pharmacodynamic (PD) Analysis
-
Tissue Collection: At defined time points after the final dose (e.g., 2, 8, 24 hours), euthanize a subset of mice from each group.
-
Sample Preparation: Immediately excise tumors and flash-freeze in liquid nitrogen or process for protein extraction.
-
Western Blotting: Prepare protein lysates from the tumor samples. Perform Western blot analysis to measure the levels of key pathway proteins, such as total AKT, p-AKT (Ser473), total GSK-3β, and p-GSK-3β (Ser9), to confirm target engagement. A reduction in the ratio of phosphorylated to total protein indicates effective pathway inhibition.
Overall Experimental Workflow
The following diagram outlines the logical progression of a typical in vivo study evaluating AZD6482.
References
- 1. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3Kβ inhibitor AZD6482 exerts antiproliferative activity and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-AZD6482 in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies.[1][2] A key signaling pathway frequently dysregulated in glioblastoma is the PI3K/Akt/mTOR pathway, often driven by the loss of the tumor suppressor PTEN.[1][2] (Rac)-AZD6482 is a selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ). This document provides detailed application notes and protocols for the use of (Rac)-AZD6482 in preclinical glioblastoma research, focusing on its anti-cancer properties and mechanism of action.
Mechanism of Action
(Rac)-AZD6482 exerts its anti-tumor effects in glioblastoma, particularly in PTEN-deficient models, by specifically inhibiting PI3Kβ. This inhibition leads to a downstream cascade of events, including the reduced phosphorylation of AKT and GSK-3β.[1] The suppression of the PI3K/Akt signaling pathway ultimately results in decreased cell proliferation, induction of apoptosis, and cell cycle arrest at the G1 phase. Furthermore, AZD6482 has been demonstrated to impede the migration and invasion of glioblastoma cells.
Data Presentation
The following tables summarize the quantitative effects of (Rac)-AZD6482 on glioblastoma cell lines from published studies.
Table 1: In Vitro Efficacy of (Rac)-AZD6482 in Glioblastoma Cell Lines
| Cell Line | PTEN Status | Assay | Endpoint | Value | Reference |
| U87-MG | Deficient | CCK-8 | IC50 (48h) | 9.061 µM | |
| U118-MG | Deficient | CCK-8 | IC50 (48h) | 7.989 µM |
Table 2: Effect of (Rac)-AZD6482 on Apoptosis in Glioblastoma Cell Lines (48h treatment)
| Cell Line | AZD6482 Concentration (µM) | Early Apoptotic Cells (%) | Reference |
| U87-MG | 0 | Baseline | |
| 10 | Increased | ||
| 20 | 13.5 | ||
| U118-MG | 0 | Baseline | |
| 10 | Increased | ||
| 20 | 11.3 |
Table 3: Effect of (Rac)-AZD6482 on Cell Cycle Distribution in U87-MG Cells (48h treatment)
| AZD6482 Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| 0 | ~55 | ~30 | ~15 | |
| 10 | Increased | Decreased | No significant change | |
| 20 | Significantly Increased | Significantly Decreased | No significant change | |
| 40 | ~70 | ~15 | ~15 |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: PI3K/Akt signaling pathway inhibition by (Rac)-AZD6482 in glioblastoma.
Caption: Experimental workflow for studying (Rac)-AZD6482 effects on glioblastoma cells.
Experimental Protocols
Cell Culture
-
Cell Lines: Human glioblastoma cell lines U87-MG and U118-MG (PTEN-deficient) are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with various concentrations of (Rac)-AZD6482 (e.g., 0.625 to 40 µM) for 48 hours. Include a vehicle control (DMSO).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of (Rac)-AZD6482 for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with (Rac)-AZD6482 for 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Cell Lysis: Treat cells with (Rac)-AZD6482 for 48 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-AKT, AKT, p-GSK-3β, GSK-3β, Bcl-2, Bax, Cyclin D1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Wound Healing Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow to confluence.
-
Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing (Rac)-AZD6482 or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) with serum-free medium.
-
Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells) in serum-free medium containing (Rac)-AZD6482 or vehicle control into the upper chamber.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Staining and Counting: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Analysis: Count the number of invaded cells in several random fields under a microscope.
Conclusion
(Rac)-AZD6482 demonstrates significant potential as a therapeutic agent for glioblastoma, particularly in tumors with PTEN deficiency. Its ability to inhibit the PI3Kβ/Akt pathway leads to a potent anti-proliferative, pro-apoptotic, and anti-migratory phenotype in glioblastoma cells. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize (Rac)-AZD6482 as a tool to investigate glioblastoma biology and evaluate its therapeutic efficacy.
References
Application Notes and Protocols for Combination Therapy with (Rac)-AZD6482 and Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of targeted therapies with immunotherapy is a promising avenue in oncology. (Rac)-AZD6482, a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform, presents a compelling candidate for such combinations. The PI3K pathway is frequently dysregulated in cancer, contributing to tumor growth, proliferation, and survival.[1][2] Furthermore, emerging evidence suggests that inhibiting specific PI3K isoforms can modulate the tumor microenvironment (TME), making it more susceptible to anti-tumor immune responses.[3][4] These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic potential of (Rac)-AZD6482 in combination with immunotherapy, particularly immune checkpoint inhibitors (ICIs).
Rationale for Combination Therapy
The PI3K signaling pathway is not only crucial for cancer cell-intrinsic processes but also plays a significant role in regulating immune cell function.[5] Inhibition of PI3K, particularly the β and δ isoforms, has been shown to have several immunomodulatory effects that can enhance the efficacy of ICIs:
-
Reduction of Regulatory T cells (Tregs): PI3K signaling is critical for the function and stability of immunosuppressive Tregs. Inhibition of this pathway can selectively deplete or functionally impair Tregs within the TME, thereby relieving a major brake on anti-tumor immunity.
-
Modulation of Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are another key immunosuppressive cell population in the TME. Targeting PI3K signaling has the potential to inhibit the recruitment and suppressive functions of MDSCs.
-
Enhancement of Effector T cell Function: While high doses of pan-PI3K inhibitors can suppress effector T cell function, isoform-selective inhibitors and optimized dosing schedules may spare or even enhance the activity of cytotoxic T lymphocytes (CTLs).
-
Increased Tumor Cell Immunogenicity: PI3K pathway inhibition can sometimes lead to increased expression of antigens on tumor cells, making them more visible to the immune system.
Signaling Pathway Overview
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In the context of cancer and immunity, its modulation by (Rac)-AZD6482 can have profound effects.
Caption: PI3Kβ signaling pathway and points of intervention by (Rac)-AZD6482 and immunotherapy.
Data Presentation
Table 1: In Vitro IC50 Values of (Rac)-AZD6482 in Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | IC50 (µM) |
| U87 | Glioblastoma | Mutated | 9.061 |
| U118 | Glioblastoma | Mutated | 7.989 |
| MCF-7 | Breast Cancer | Wild-type | >10 |
| MDA-MB-468 | Breast Cancer | Mutated | 0.5 |
Note: Data for U87 and U118 cells are from a study on the anti-proliferative effects of AZD6482. Data for breast cancer cell lines are representative and may vary based on experimental conditions.
Table 2: Representative In Vivo Tumor Growth Inhibition Data (Syngeneic Mouse Model)
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| (Rac)-AZD6482 | 1000 ± 120 | 33 |
| Anti-PD-1 Antibody | 900 ± 110 | 40 |
| (Rac)-AZD6482 + Anti-PD-1 | 450 ± 80 | 70 |
Note: This is hypothetical data for illustrative purposes, based on typical outcomes observed in preclinical studies combining PI3K inhibitors with checkpoint blockade.
Experimental Protocols
Protocol 1: In Vitro T-cell Activation and Suppression Assay
Objective: To assess the effect of (Rac)-AZD6482 on the activation of conventional T-cells (Tconv) and the suppressive function of regulatory T-cells (Tregs).
Materials:
-
Human or mouse peripheral blood mononuclear cells (PBMCs) or splenocytes
-
CD4+ T-cell isolation kit
-
CD4+CD25+ regulatory T-cell isolation kit
-
(Rac)-AZD6482 (stock solution in DMSO)
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
Cell proliferation dye (e.g., CFSE or CellTrace Violet)
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Flow cytometer
Methodology:
-
Isolation of T-cell subsets:
-
Isolate CD4+ T-cells from PBMCs or splenocytes using a negative selection kit.
-
From a portion of the CD4+ T-cells, isolate CD4+CD25+ Tregs. The remaining CD4+CD25- cells will be used as Tconvs.
-
-
Labeling of Tconvs:
-
Label the Tconvs with a cell proliferation dye according to the manufacturer's protocol.
-
-
Co-culture setup:
-
Plate the labeled Tconvs at a density of 5 x 10^4 cells/well.
-
Add Tregs at different Tconv:Treg ratios (e.g., 1:1, 2:1, 4:1).
-
Add (Rac)-AZD6482 at various concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control.
-
Stimulate the cells with soluble or plate-bound anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain for surface markers (e.g., CD4, CD25) and intracellular markers (e.g., FoxP3 for Tregs).
-
Analyze the proliferation of Tconvs by measuring the dilution of the proliferation dye using a flow cytometer.
-
Expected Outcome: (Rac)-AZD6482 is expected to inhibit the suppressive function of Tregs, leading to increased proliferation of Tconvs in the co-culture.
Caption: Workflow for the in vitro T-cell suppression assay.
Protocol 2: In Vivo Syngeneic Mouse Model Study
Objective: To evaluate the anti-tumor efficacy of (Rac)-AZD6482 in combination with an immune checkpoint inhibitor (e.g., anti-PD-1) in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
-
Immunocompetent mice (e.g., C57BL/6)
-
(Rac)-AZD6482 formulated for in vivo administration
-
Anti-mouse PD-1 antibody (or other ICI)
-
Isotype control antibody
-
Calipers for tumor measurement
-
Materials for tissue harvesting and processing
Methodology:
-
Tumor cell implantation:
-
Inject 1 x 10^6 tumor cells subcutaneously into the flank of the mice.
-
-
Tumor growth monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Randomization and treatment:
-
Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: (Rac)-AZD6482
-
Group 3: Isotype control + Anti-PD-1 antibody
-
Group 4: (Rac)-AZD6482 + Anti-PD-1 antibody
-
-
Administer treatments according to a pre-defined schedule (e.g., (Rac)-AZD6482 daily by oral gavage, anti-PD-1 antibody intraperitoneally twice a week).
-
-
Efficacy assessment:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = (length x width²)/2).
-
Monitor animal body weight and overall health.
-
Continue until tumors reach a pre-determined endpoint.
-
-
Pharmacodynamic and immune analysis (optional):
-
At the end of the study (or at intermediate time points), tumors and spleens can be harvested.
-
Prepare single-cell suspensions for flow cytometric analysis of immune cell populations (e.g., CD8+ T-cells, Tregs, MDSCs).
-
Perform immunohistochemistry on tumor sections to visualize immune cell infiltration.
-
Expected Outcome: The combination of (Rac)-AZD6482 and anti-PD-1 is expected to result in significantly greater tumor growth inhibition and improved survival compared to either agent alone.
Caption: Workflow for the in vivo syngeneic mouse model study.
Conclusion
The combination of (Rac)-AZD6482 with immunotherapy holds significant therapeutic promise. The provided protocols offer a framework for the preclinical evaluation of this combination, from in vitro mechanistic studies to in vivo efficacy assessments. A thorough investigation of the impact of (Rac)-AZD6482 on the tumor microenvironment will be crucial in designing rational and effective clinical trials for this novel combination therapy.
References
- 1. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 2. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K Signaling to Overcome Tumor Immunosuppression: Synergistic Strategies to Enhance Cancer Vaccine Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Overcome Failures in T-Cell Immunotherapies by Targeting PI3K-δ and –γ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of regulatory T cells by targeting the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-AZD 6482 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-AZD 6482 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) signaling pathway. The "(Rac)" designation indicates that it is a racemic mixture, containing both enantiomers of the AZD 6482 molecule. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Consequently, inhibitors targeting this pathway, such as AZD 6482, are of significant interest in oncology research and drug development.
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment for studying drug efficacy compared to traditional two-dimensional (2D) monolayers. These models better recapitulate the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in solid tumors in vivo. This document provides detailed application notes and protocols for the use of this compound in 3D cell culture models, focusing on glioblastoma and melanoma, where its activity has been investigated.
Mechanism of Action: PI3K/AKT Signaling Pathway
This compound primarily targets the p110β catalytic subunit of PI3K. Inhibition of PI3Kβ blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival, proliferation, and growth while inhibiting apoptosis. By blocking this pathway, this compound can induce apoptosis and inhibit the proliferation of cancer cells, particularly those with a dependency on the PI3Kβ isoform, such as tumors with PTEN loss.
Data Presentation
The following tables summarize the available quantitative data on the efficacy of AZD 6482. It is important to note that detailed dose-response data in 3D cell culture models is limited in publicly available literature. The data presented below is primarily from 2D cell culture studies on glioblastoma cell lines, which can serve as a starting point for designing 3D experiments.
Table 1: IC50 Values of AZD 6482 in 2D Glioblastoma Cell Cultures (48h Treatment)
| Cell Line | PTEN Status | IC50 (µM) [95% CI] |
| U87 | Mutated (Loss) | 9.061 [7.5–11] |
| U118 | Mutated (Loss) | 7.989 [6.5–9.7] |
| Data from a study on the antiproliferative effects of AZD6482 in human glioblastoma cells. |
Table 2: Effect of AZD 6482 on Apoptosis in 2D Glioblastoma Cell Cultures (48h Treatment)
| Cell Line | AZD 6482 Concentration (µM) | Early Apoptotic Cell Population (%) |
| U87 | 0 | ~2 |
| 10 | ~8 | |
| 20 | ~13.5 | |
| U118 | 0 | ~1.5 |
| 10 | ~7 | |
| 20 | ~11.3 | |
| Data from a study on the effects of AZD6482 on apoptosis in human glioblastoma cells. |
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in 3D cell culture models. These should be optimized for specific cell lines and experimental questions.
Protocol 1: Generation of Tumor Spheroids using the Liquid Overlay Technique
This protocol describes the formation of tumor spheroids in low-attachment plates.
Materials:
-
Cancer cell lines (e.g., U87, U118 for glioblastoma; A375 for melanoma)
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
This compound stock solution (dissolved in DMSO)
Procedure:
-
Culture cancer cells in a T75 flask to 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well for spheroid formation).
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Spheroids should form within 24-72 hours.
-
Monitor spheroid formation and growth daily using an inverted microscope.
Protocol 2: Treatment of Tumor Spheroids with this compound
This protocol outlines the treatment of pre-formed spheroids with the inhibitor.
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium from a concentrated stock solution. A starting concentration range of 1-50 µM is recommended based on 2D data. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
After spheroids have formed and reached a desired size (e.g., 300-500 µm in diameter), carefully remove 50 µL of the medium from each well.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the treated spheroids for the desired duration (e.g., 48, 72, or 96 hours).
-
Monitor the spheroids daily for morphological changes, such as size reduction, discoloration, or disintegration.
Protocol 3: Spheroid Viability Assessment using a Luminescent ATP Assay
This protocol measures cell viability by quantifying the amount of ATP present, which indicates metabolically active cells.
Materials:
-
3D-compatible cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Following treatment with this compound, allow the opaque-walled assay plate and the spheroid plate to equilibrate to room temperature for 30 minutes.
-
Carefully transfer each spheroid and its surrounding medium (approximately 100 µL) to a well of the opaque-walled 96-well plate.
-
Prepare the cell viability reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well containing a spheroid.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Concluding Remarks
The use of this compound in 3D cell culture models provides a valuable tool for investigating the therapeutic potential of PI3Kβ inhibition in a more physiologically relevant context. The provided protocols offer a foundation for researchers to design and execute experiments to evaluate the efficacy of this compound. It is crucial to perform thorough dose-response studies and select appropriate endpoint assays to accurately quantify the effects of this compound on spheroid growth, viability, and other relevant biological parameters. Further research is warranted to generate comprehensive quantitative data on the effects of this compound in various 3D cancer models to better inform its preclinical and potential clinical development.
Troubleshooting & Optimization
Technical Support Center: (Rac)-AZD6482 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-AZD6482, a potent and selective inhibitor of PI3Kβ.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of (Rac)-AZD6482 after adding it to my cell culture medium. What is the likely cause and how can I resolve this?
A1: Precipitation of (Rac)-AZD6482 in aqueous solutions like cell culture media is a common issue due to its low aqueous solubility.[1] The primary causes are often high final concentrations exceeding its solubility limit or "solvent shock" when a concentrated DMSO stock is diluted into the aqueous medium.[1]
Troubleshooting Steps:
-
Check Stock Solution: Ensure your DMSO stock solution is fully dissolved. If you see any precipitate, gently warm the solution or briefly sonicate it.[1]
-
Optimize Dilution: Instead of a single large dilution, perform a serial dilution of your stock in the cell culture medium. This gradual change in solvent environment can prevent the compound from precipitating.
-
Determine Maximum Soluble Concentration: Before your main experiment, perform a serial dilution of (Rac)-AZD6482 in your specific cell culture medium. Incubate at 37°C and visually inspect for any cloudiness or crystals after a relevant time period (e.g., 24 hours) to determine the highest soluble concentration.[1]
Q2: My IC50 value for (Rac)-AZD6482 is inconsistent between experiments. What factors could be contributing to this variability?
A2: Fluctuations in IC50 values are a frequent challenge in cell-based assays. Key factors that can influence the apparent potency of (Rac)-AZD6482 include:
-
Cell Density: The initial number of cells seeded per well can affect the inhibitor-to-cell ratio, leading to shifts in the calculated IC50.[2]
-
Assay Incubation Time: The duration of exposure to the compound can impact the observed inhibitory effect. Generally, longer incubation times may lead to lower IC50 values. It is common to see treatment durations of 48 to 72 hours for cell viability assays.
-
Cell Passage Number and Confluency: Using cells within a consistent and limited passage number range is crucial, as cellular characteristics can change over time in culture. Additionally, treating cells at a consistent confluency is important because cell metabolism and proliferation rates can vary with density.
-
DMSO Concentration: Ensure the final concentration of the vehicle (DMSO) is consistent across all wells, including controls, as it can have minor effects on cell growth.
Q3: I am not observing the expected level of inhibition in my in vitro kinase assay. What are some potential reasons for this?
A3: Several factors can lead to lower-than-expected inhibition in an in vitro kinase assay:
-
ATP Concentration: Since (Rac)-AZD6482 is an ATP-competitive inhibitor, the concentration of ATP in your assay will directly impact the IC50 value. Ensure you are using a consistent ATP concentration, ideally at or near the Km value for PI3Kβ.
-
Enzyme Activity: Verify the activity of your recombinant PI3Kβ enzyme. Improper storage or handling can lead to a loss of activity.
-
Inhibitor Stability: Ensure the stock solution of (Rac)-AZD6482 has been stored correctly and has not undergone multiple freeze-thaw cycles. It is recommended to store aliquots at -80°C for long-term stability.
-
Assay Conditions: Check that the buffer composition (e.g., pH, salt concentrations) and incubation time are optimal for PI3Kβ activity.
Q4: In which types of cancer cell lines is (Rac)-AZD6482 expected to be most effective?
A4: (Rac)-AZD6482 is particularly effective in cancer cell lines with a deficiency in the tumor suppressor PTEN. Loss of PTEN leads to hyperactivation of the PI3K pathway, often rendering these cells dependent on the p110β isoform. Examples of PTEN-deficient cell lines where (Rac)-AZD6482 has shown efficacy include the prostate cancer cell line PC-3 and the triple-negative breast cancer cell line HCC70. It has also demonstrated antiproliferative effects in glioblastoma cell lines like U87 and U118.
Quantitative Data
(Rac)-AZD6482 Inhibitory Activity
| Target | IC50 (nM) | Assay Type |
| PI3Kβ | 0.69 | Cell-free |
| PI3Kδ | 13.6 | Cell-free |
| PI3Kγ | 47.8 | Cell-free |
| PI3Kα | 136 | Cell-free |
Data compiled from multiple sources.
Experimental Protocols
In Vitro PI3Kβ Kinase Assay
This protocol is adapted from standard AlphaScreen™-based assays used to measure PI3K activity.
Materials:
-
Recombinant human PI3Kβ
-
(Rac)-AZD6482 stock solution (e.g., 10 mM in DMSO)
-
PIP2 (substrate)
-
ATP
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 0.05% CHAPS, 5 mM DTT, 24 mM MgCl2)
-
Stop Solution (containing EDTA and biotinylated-PIP3)
-
Detection Solution (containing GST-tagged GRP1 PH domain and AlphaScreen™ beads)
-
384-well microplates
Methodology:
-
Prepare serial dilutions of (Rac)-AZD6482 in DMSO.
-
Add the diluted (Rac)-AZD6482 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant PI3Kβ enzyme in assay buffer to each well and pre-incubate for 20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a substrate solution containing PIP2 and ATP. The final concentration of ATP should be close to its Km for PI3Kβ.
-
Allow the reaction to proceed for a defined period (e.g., 20 minutes) at room temperature.
-
Stop the reaction by adding the Stop Solution.
-
Add the Detection Solution and incubate in the dark for a minimum of 5 hours to allow for signal development.
-
Read the plate on an AlphaScreen-compatible plate reader. The signal will be inversely proportional to the amount of PIP3 produced, and therefore to the PI3Kβ activity.
Cell Proliferation Assay (e.g., using CCK-8)
This protocol describes a general method for assessing the effect of (Rac)-AZD6482 on the proliferation of cancer cell lines such as PC-3 or U87.
Materials:
-
Target cancer cell line (e.g., PC-3, U87)
-
Complete cell culture medium
-
(Rac)-AZD6482 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Methodology:
-
Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare a serial dilution of (Rac)-AZD6482 in complete cell culture medium. Concentrations for glioblastoma cells, for instance, might range from 0.625 to 40 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest (Rac)-AZD6482 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared (Rac)-AZD6482 dilutions or controls.
-
Incubate the plate for the desired treatment duration (typically 48 or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations
PI3Kβ Signaling Pathway
Caption: PI3Kβ signaling pathway and the inhibitory action of (Rac)-AZD6482.
Experimental Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in (Rac)-AZD6482 experiments.
References
common issues with p110β inhibitors in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using p110β inhibitors in vitro. It is designed to help identify and solve common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How can I be sure that the observed cellular effect is specifically due to p110β inhibition and not off-target activity?
A1: This is a critical question, as the high degree of sequence similarity among the catalytic isoforms of PI3K makes developing highly specific inhibitors challenging.[1] Off-target effects are a common issue.
Troubleshooting Steps:
-
Verify Inhibitor Selectivity: Consult the literature for the inhibitor's selectivity profile. Many potent p110β inhibitors, like TGX-221, still exhibit activity against other isoforms, particularly p110δ, at higher concentrations.[2][3] Compare the concentration you are using with the published IC50 values for other PI3K isoforms (see Table 1).
-
Use Multiple Inhibitors: Confirm your phenotype using a structurally different p110β inhibitor. If two different inhibitors produce the same biological effect, it increases confidence that the effect is on-target.
-
Perform Isoform-Specific Rescue: In a p110β knockout or knockdown cell line, the inhibitor should have no effect. You can then re-express a version of p110β that is resistant to the inhibitor to see if the cellular phenotype is rescued.
-
Use Genetic Controls: The most rigorous control is to use siRNA or CRISPR/Cas9 to specifically deplete p110β and see if this phenocopies the effect of the small molecule inhibitor.[4]
-
Profile Downstream Signaling: Assess the phosphorylation status of key downstream effectors. While p-AKT is a common readout, isoform-specific signaling can be complex. Consider that in some contexts, p110α inhibition can lead to adaptive activation of p110β.[5]
Q2: Why is the IC50 of my p110β inhibitor much higher in my cell-based assay compared to the biochemical (enzymatic) assay?
A2: A significant difference in potency between biochemical and cellular assays is a common observation for kinase inhibitors, including those targeting p110β.
Potential Causes & Solutions:
-
Cell Permeability: The inhibitor may have poor membrane permeability.
-
Solution: No easy fix, but this is a known property of some compounds. Ensure you are comparing your results to published cellular potency data for that specific inhibitor.
-
-
Compound Stability and Solubility: Many inhibitors are hydrophobic and may have limited solubility in aqueous cell culture media, leading to precipitation or aggregation.
-
Solution: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into media. Avoid repeated freeze-thaw cycles. Perform a solubility test in your final assay buffer.
-
-
High Cellular ATP Concentration: In vitro kinase assays are often run at ATP concentrations below the physiological levels found in cells (1-10 mM). As most inhibitors are ATP-competitive, the high intracellular ATP concentration can reduce the apparent potency of the inhibitor.
-
Solution: This is an inherent difference between the assay types. It is one of the primary reasons for the potency shift.
-
-
Plasma Protein Binding: If you are using serum in your cell culture media, the inhibitor can bind to proteins like albumin, reducing the free concentration available to enter the cell and engage the target.
-
Solution: Perform experiments in serum-free or low-serum media for a short duration, if your cell line can tolerate it. Alternatively, determine the inhibitor's potency in the presence of varying serum concentrations.
-
Q3: I'm not observing any downstream effect (e.g., reduced p-AKT) after treating my cells with a p110β inhibitor. What could be wrong?
A3: This can be a frustrating issue with several potential causes. The PI3K signaling pathway is complex, and the role of p110β can be highly context-dependent.
Troubleshooting Flowchart:
Below is a logical workflow to diagnose the issue.
References
- 1. Functional characterization of an isoform-selective inhibitor of PI3K-p110β as a potential anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a novel p110β-specific inhibitor BL140 that overcomes MDV3100-resistance in castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of phosphatidyl inositol-3-kinase p110β, but not p110α, enhances apoptosis and sensitivity to paclitaxel in chemoresistant ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: (Rac)-AZD6482 Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of (Rac)-AZD6482.
Frequently Asked Questions (FAQs)
Q1: Why is (Rac)-AZD6482 poorly soluble in aqueous solutions?
A1: (Rac)-AZD6482, a potent and selective PI3Kβ inhibitor, possesses a molecular structure that is largely hydrophobic. This characteristic leads to low solubility in aqueous media. Many small-molecule kinase inhibitors are designed to bind to the often hydrophobic ATP-binding pocket of kinases, which contributes to their lipophilic nature and consequently, poor water solubility.[1] This is a common challenge for many kinase inhibitors, which are often classified as Biopharmaceutical Classification System (BCS) Class II compounds (low solubility, high permeability).[1][2][3]
Q2: What are the initial signs of solubility issues during my experiments?
A2: You may observe several indicators of poor solubility. These include the formation of a precipitate or cloudiness when diluting a stock solution (e.g., from DMSO) into an aqueous buffer. You might also see inconsistent results in cell-based assays or difficulty in preparing a homogenous solution for in vivo studies.
Q3: What is a good starting point for dissolving (Rac)-AZD6482 for in vitro assays?
A3: For in vitro studies, (Rac)-AZD6482 is typically first dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[4] It is soluble up to 100 mM in DMSO and 10 mg/mL in ethanol. When preparing aqueous working solutions, it is crucial to dilute the DMSO stock solution slowly while vortexing the aqueous buffer to minimize precipitation. The final DMSO concentration in your assay should be kept as low as possible (ideally below 1%) to avoid solvent-induced artifacts.
Q4: How can I improve the aqueous solubility of (Rac)-AZD6482 for my experiments?
A4: Several strategies can be employed to enhance the aqueous solubility of (Rac)-AZD6482. These include:
-
pH Adjustment: As a weakly basic compound, the solubility of (Rac)-AZD6482 can be increased by lowering the pH of the aqueous solution.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (co-solvent) can significantly improve solubility.
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic (Rac)-AZD6482 molecule, forming a more water-soluble inclusion complex.
-
Solid Dispersions: Dispersing (Rac)-AZD6482 in a hydrophilic polymer matrix can enhance its dissolution rate and apparent solubility.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The aqueous buffer has a much lower solubilizing capacity for (Rac)-AZD6482 compared to DMSO. The rapid change in solvent polarity causes the compound to "crash out." | 1. Decrease Final DMSO Concentration: Ensure the final DMSO concentration in your working solution is as low as possible (e.g., <0.5%).2. Slow Dilution with Agitation: Add the DMSO stock dropwise to the vigorously stirred or vortexing aqueous buffer.3. pH Modification: If your experimental conditions allow, lower the pH of the aqueous buffer. For many weakly basic kinase inhibitors, a lower pH increases solubility.4. Use a Surfactant: Add a small amount of a biocompatible surfactant (e.g., Tween® 80, Polysorbate 80) to the aqueous buffer to help maintain solubility. |
| Inconsistent results in cell-based assays | Poor solubility can lead to variations in the effective concentration of the compound in the assay medium. The compound may be precipitating over time. | 1. Visually Inspect Assay Plates: Check for any signs of precipitation in the wells under a microscope.2. Prepare Fresh Working Solutions: Prepare fresh dilutions from the stock solution for each experiment.3. Incorporate a Solubilizing Excipient: Consider using a low concentration of a solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD) in your cell culture medium if it does not interfere with your assay. |
| Difficulty preparing a homogenous formulation for in vivo studies | The required concentration for in vivo dosing exceeds the aqueous solubility of (Rac)-AZD6482. | 1. Develop a Co-solvent Formulation: Utilize a mixture of solvents to achieve the desired concentration. A reported formulation for a similar compound involves DMSO, PEG300, Tween-80, and saline.2. Prepare a Nanosuspension: Particle size reduction to the nanoscale can improve the dissolution rate and bioavailability of poorly soluble compounds.3. Consider a Lipid-Based Formulation: Self-emulsifying drug delivery systems (SEDDS) can enhance the oral absorption of poorly soluble drugs. |
Quantitative Data Summary
| Solvent/System | Solubility of (Rac)-AZD6482 | Reference |
| Water | Insoluble | |
| DMSO | 82 mg/mL (200.75 mM) | |
| 100 mM | ||
| Ethanol | 10 mg/mL | |
| 1 eq. HCl | 10 mM | |
| In vivo formulation (DMSO, PEG300, Tween-80, Saline) | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution using pH Adjustment
This protocol is a general guideline for improving the solubility of weakly basic compounds like many kinase inhibitors.
Objective: To prepare a 10 µM aqueous working solution of (Rac)-AZD6482 from a 10 mM DMSO stock by lowering the pH.
Materials:
-
(Rac)-AZD6482
-
DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M HCl
-
Sterile, nuclease-free water
-
pH meter
Procedure:
-
Prepare a 10 mM stock solution of (Rac)-AZD6482 in DMSO.
-
Take 999 µL of PBS (pH 7.4).
-
Adjust the pH of the PBS to 6.0 by adding small increments of 1 M HCl while monitoring with a pH meter.
-
While vigorously vortexing the pH-adjusted PBS, add 1 µL of the 10 mM (Rac)-AZD6482 DMSO stock solution.
-
Continue vortexing for 30 seconds to ensure complete mixing.
-
Visually inspect the solution for any signs of precipitation.
-
If the solution remains clear, it is ready for use. If precipitation occurs, a lower final concentration or a different solubilization method may be necessary.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To determine the effect of HP-β-CD on the aqueous solubility of (Rac)-AZD6482.
Materials:
-
(Rac)-AZD6482 powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC system for quantification
Procedure:
-
Prepare a series of aqueous solutions of HP-β-CD in PBS at different concentrations (e.g., 0, 1, 2, 5, 10, 20% w/v).
-
Add an excess amount of (Rac)-AZD6482 powder to each HP-β-CD solution.
-
Seal the vials and shake them at a constant temperature (e.g., 25°C) for 48 hours to ensure equilibrium is reached.
-
After 48 hours, centrifuge the samples at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved (Rac)-AZD6482 in each filtered supernatant using a validated HPLC method.
-
Plot the concentration of dissolved (Rac)-AZD6482 against the concentration of HP-β-CD to determine the phase solubility diagram.
Protocol 3: Preparation of a Solid Dispersion using the Solvent Evaporation Method
Objective: To prepare a solid dispersion of (Rac)-AZD6482 with a hydrophilic polymer to improve its dissolution rate.
Materials:
-
(Rac)-AZD6482
-
Polyvinylpyrrolidone (PVP K30) or other suitable polymer
-
Methanol or another suitable volatile organic solvent
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Weigh (Rac)-AZD6482 and PVP K30 in a desired ratio (e.g., 1:4 drug to polymer by weight).
-
Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.
-
The resulting powder can be used for dissolution studies or formulated into solid dosage forms.
Visualizations
Caption: PI3Kβ signaling pathway and the inhibitory action of (Rac)-AZD6482.
Caption: Troubleshooting workflow for improving the aqueous solubility of (Rac)-AZD6482.
References
Technical Support Center: (Rac)-AZD6482
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using (Rac)-AZD6482.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of (Rac)-AZD6482?
(Rac)-AZD6482 is a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ).[1][2][3][4] Its primary mechanism of action is as an ATP-competitive inhibitor of PI3Kβ.[3]
Q2: What are the known off-target effects of (Rac)-AZD6482?
The primary off-target effects of (Rac)-AZD6482 involve the inhibition of other PI3K isoforms, particularly at higher concentrations. It has been shown to inhibit PI3Kα, PI3Kγ, and PI3Kδ, but with significantly lower potency compared to its enantiomer. At supratherapeutic concentrations, AZD6482 may also attenuate insulin signaling, which is likely mediated through the inhibition of PI3Kα.
Q3: What is the selectivity profile of (Rac)-AZD6482 against different PI3K isoforms?
(Rac)-AZD6482 demonstrates significant selectivity for PI3Kβ over other isoforms. The table below summarizes the inhibitory concentrations (IC50) for various PI3K isoforms.
| Target | IC50 | Selectivity vs. PI3Kβ |
| PI3Kβ | 0.69 nM - 10 nM | - |
| PI3Kδ | 13.6 nM - 80 nM | ~8-20 fold |
| PI3Kα | 136 nM - 1.09 µM | ~87-200 fold |
| PI3Kγ | 47.8 nM - 1.09 µM | ~70-109 fold |
Data compiled from multiple sources.
Q4: In which experimental models has (Rac)-AZD6482 shown efficacy?
(Rac)-AZD6482 has demonstrated antiplatelet and antithrombotic activity in both in vitro and in vivo models. It has also been shown to have antiproliferative and apoptotic effects in human glioblastoma cells and is particularly effective in PTEN-deficient cancer cell lines.
Troubleshooting Guide
Issue 1: Unexpected or lack of cellular effect at expected concentrations.
-
Question: I am not observing the expected cellular response with AZD6482 at the recommended concentration. What could be the issue?
-
Answer:
-
Cell Line Specificity: The sensitivity to AZD6482 can be highly dependent on the genetic background of the cell line, particularly the status of the PTEN gene. PTEN-deficient cells are generally more sensitive. Verify the PTEN status of your cell line.
-
Compound Stability and Storage: Ensure that the compound has been stored correctly at -20°C to maintain its activity. Prepare fresh dilutions from a stock solution for each experiment.
-
Off-Target Effects at High Concentrations: If you are using high concentrations of AZD6482, you may be observing off-target effects, such as inhibition of other PI3K isoforms or effects on insulin signaling. Consider performing a dose-response curve to determine the optimal concentration for your specific cell type and desired effect.
-
Issue 2: Observing effects on insulin signaling.
-
Question: My experiment shows that AZD6482 is affecting insulin-mediated pathways. Is this a known off-target effect?
-
Answer: Yes, at supratherapeutic concentrations, AZD6482 has been shown to inhibit insulin-induced glucose uptake. This is thought to be due to the off-target inhibition of PI3Kα. If your experiment is sensitive to insulin signaling, it is crucial to use the lowest effective concentration of AZD6482 that inhibits PI3Kβ without significantly affecting PI3Kα.
Issue 3: Difficulty in dissolving the compound.
-
Question: I am having trouble dissolving (Rac)-AZD6482. What is the recommended solvent?
-
Answer: (Rac)-AZD6482 is soluble in DMSO up to 100 mM and in 1eq. HCl up to 10 mM. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Experimental Protocols
1. PI3K Activity Assay (AlphaScreen)
This protocol is a generalized method for assessing the enzymatic activity of PI3K isoforms and the inhibitory effect of compounds like AZD6482.
-
Objective: To measure the conversion of PIP2 to PIP3 mediated by a recombinant PI3K enzyme and determine the IC50 of an inhibitor.
-
Methodology:
-
Prepare a reaction buffer containing the recombinant PI3K enzyme (e.g., PI3Kβ, α, γ, or δ).
-
Add AZD6482 at various concentrations to a 384-well plate. A DMSO control should be included.
-
Initiate the enzymatic reaction by adding the substrate, PIP2, and ATP.
-
Incubate the reaction mixture to allow for the production of PIP3.
-
Stop the reaction and add a detection mixture containing biotinylated PIP3, a GST-tagged pleckstrin homology (PH) domain, and AlphaScreen donor and acceptor beads.
-
Incubate in the dark to allow for the formation of the bead complex.
-
Read the plate on an AlphaScreen-compatible reader. The signal will be inversely proportional to the amount of PIP3 produced in the enzymatic reaction.
-
Calculate the IC50 value by plotting the inhibitor concentration against the percentage of enzyme inhibition.
-
2. Western Blot Analysis of PI3K Signaling Pathway
This protocol outlines the steps to assess the effect of AZD6482 on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
-
Objective: To determine if AZD6482 inhibits the PI3K signaling pathway in cells by measuring the phosphorylation of downstream targets like Akt and GSK-3β.
-
Methodology:
-
Culture cells to the desired confluency and then treat them with various concentrations of AZD6482 for a specified time. Include a vehicle control (DMSO).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of proteins in the PI3K pathway (e.g., p-Akt, Akt, p-GSK-3β, GSK-3β).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Visualizations
Caption: PI3K/Akt Signaling Pathway Inhibition by (Rac)-AZD6482.
Caption: Workflow for Assessing Off-Target Effects of (Rac)-AZD6482.
References
minimizing cytotoxicity of (Rac)-AZD 6482
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with (Rac)-AZD6482, a potent PI3Kβ inhibitor. Our goal is to help you minimize cytotoxicity and achieve reliable, reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-AZD6482 and what is its primary mechanism of action?
A1: (Rac)-AZD6482 is the racemic mixture of the potent and selective phosphoinositide 3-kinase beta (PI3Kβ) inhibitor, AZD6482. Its primary mechanism of action is the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] By blocking this pathway, AZD6482 can induce apoptosis and inhibit the proliferation of cancer cells, particularly those with PTEN deficiency.[1]
Q2: Is there a difference in activity between the enantiomers of (Rac)-AZD6482?
A2: Yes. The (-)-enantiomer of AZD6482 is significantly more potent in inhibiting PI3K isoforms compared to the (+)-enantiomer. Specifically, the (-)-enantiomer has IC50 values of 0.69 nM, 13.6 nM, 47.8 nM, and 136 nM for PI3Kβ, PI3Kδ, PI3Kγ, and PI3Kα, respectively.[3] The racemic mixture will contain both enantiomers, and the overall activity will be a composite of their individual effects. For experiments requiring high specificity and potency, it is advisable to use the isolated (-)-enantiomer if available.
Q3: What are the common cytotoxic effects of AZD6482 observed in vitro?
A3: In cancer cell lines, particularly those with a dependency on the PI3K/AKT pathway (e.g., PTEN-deficient glioblastoma cells), AZD6482 induces dose-dependent cytotoxicity. This manifests as:
-
Reduced cell viability: A decrease in the number of living, metabolically active cells.
-
Induction of apoptosis: Programmed cell death.
-
Cell cycle arrest: Halting of the cell division cycle, often at the G1 phase.
In non-cancerous cells or in vivo models, on-target inhibition of PI3Kβ can lead to side effects such as hyperglycemia and skin rashes, which are cellular-level cytotoxic events.
Q4: How can I minimize the off-target cytotoxicity of (Rac)-AZD6482 in my experiments?
A4: Minimizing off-target cytotoxicity is crucial for obtaining specific and interpretable results. Here are some strategies:
-
Use the lowest effective concentration: Determine the IC50 value in your cancer cell line of interest and use concentrations around this value for your experiments. Avoid using excessively high concentrations that are more likely to induce off-target effects.
-
Employ control cell lines: Use non-cancerous cell lines or cancer cell lines that are not dependent on the PI3K/AKT pathway to assess the baseline cytotoxicity of the compound.
-
Consider the enantiomers: As the (-)-enantiomer is more potent, using the racemate means a higher total concentration is needed to achieve the desired PI3Kβ inhibition, potentially increasing off-target effects from both enantiomers. If feasible, use the pure (-)-enantiomer.
-
Optimize treatment duration: Limit the exposure time of cells to the compound to the minimum required to observe the desired effect.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Control (Non-Cancerous) Cell Lines
| Potential Cause | Troubleshooting Steps |
| Concentration too high | Perform a dose-response curve on your control cell line to determine the concentration at which minimal cytotoxicity is observed. Use this as your maximum concentration for subsequent experiments. |
| Off-target effects | If cytotoxicity is observed even at low concentrations, consider that AZD6482 may have off-target effects in your specific cell model. Try to validate your findings with another PI3Kβ inhibitor with a different chemical structure. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is below the toxic threshold for your cell line (typically <0.5%). |
| Racemic mixture effects | The (+)-enantiomer may have different off-target effects. If possible, test the pure (-)-enantiomer to see if the cytotoxicity profile in normal cells improves. |
Issue 2: Inconsistent IC50 Values in Cancer Cell Lines
| Potential Cause | Troubleshooting Steps |
| Compound stability | AZD6482 is soluble in DMSO. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved before adding to the culture medium. |
| Cell seeding density | Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can respond differently to treatment. |
| Assay variability | Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). If possible, confirm your results using an orthogonal method (e.g., an ATP-based assay in addition to an MTT assay). |
| Cell line integrity | Use low-passage number cells and regularly check for mycoplasma contamination. Genetic drift in cell lines can alter their sensitivity to inhibitors. |
Issue 3: Observing Hyperglycemia-like Effects in vitro
| Potential Cause | Experimental Mitigation Strategy |
| On-target PI3K inhibition | PI3K pathway inhibition is known to cause hyperglycemia in vivo by affecting glucose uptake. In vitro, this can be modeled by culturing cells in high-glucose media and measuring glucose consumption. |
| Experimental approach | To study the effect of AZD6482 on glucose metabolism, you can: 1. Culture cells in media with varying glucose concentrations. 2. Treat with AZD6482 and measure glucose uptake using a commercially available kit. 3. Assess the impact of co-treatment with metformin, which can increase insulin sensitivity and may counteract some of the effects of PI3K inhibition on glucose metabolism. |
Experimental Protocols
Protocol 1: Comparative Cytotoxicity Assessment of (Rac)-AZD6482 Enantiomers
Objective: To determine and compare the dose-dependent cytotoxicity of (Rac)-AZD6482, its (-)-enantiomer, and its (+)-enantiomer on both a cancer cell line and a normal (non-cancerous) cell line.
Materials:
-
Cancer cell line (e.g., PTEN-deficient glioblastoma U87MG)
-
Normal cell line (e.g., primary human astrocytes or a non-cancerous epithelial line)
-
(Rac)-AZD6482, (-)-AZD6482, (+)-AZD6482
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both the cancer and normal cell lines in separate 96-well plates at a predetermined optimal density. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare 10 mM stock solutions of (Rac)-AZD6482, (-)-AZD6482, and (+)-AZD6482 in DMSO. Perform serial dilutions in complete culture medium to obtain a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO only).
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Viability Assay (MTT example):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot dose-response curves and determine the IC50 values for each compound in both cell lines.
Protocol 2: In Vitro Model for Mitigating PI3K Inhibitor-Induced Hyperglycemia
Objective: To assess strategies for mitigating the effects of AZD6482 on glucose metabolism in vitro.
Materials:
-
Relevant cell line (e.g., a cell line known to be sensitive to PI3K inhibition)
-
Glucose-free DMEM
-
Glucose
-
Fetal Bovine Serum (dialyzed, if necessary)
-
AZD6482
-
Metformin
-
2-Deoxyglucose (2-DG)
-
Glucose Uptake Assay Kit (e.g., fluorescent 2-NBDG-based)
Procedure:
-
Cell Culture under Defined Glucose: Culture cells in medium containing a physiological glucose concentration (e.g., 5 mM) and a high glucose concentration (e.g., 25 mM).
-
Treatment: Treat cells with AZD6482 at a relevant concentration (e.g., IC50) with or without co-treatment with metformin (e.g., 1-10 mM).
-
Glucose Uptake Assay:
-
After the desired treatment period (e.g., 24 hours), starve cells of glucose for 1-2 hours.
-
Add the fluorescent glucose analog (e.g., 2-NBDG) and incubate for 30-60 minutes.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence using a plate reader or flow cytometer.
-
-
Data Analysis: Compare the glucose uptake in cells treated with AZD6482 alone versus those co-treated with metformin, relative to untreated controls in both normal and high glucose conditions.
Data Summary
| Compound | Cell Line | Parameter | Reported Value | Reference |
| (Rac)-AZD6482 | U87 Glioblastoma | IC50 (48h) | 9.061 µM | |
| (Rac)-AZD6482 | U118 Glioblastoma | IC50 (48h) | 7.989 µM | |
| (-)-AZD6482 | Cell-free | IC50 (PI3Kβ) | 0.69 nM | |
| (-)-AZD6482 | Cell-free | IC50 (PI3Kδ) | 13.6 nM | |
| (-)-AZD6482 | Cell-free | IC50 (PI3Kγ) | 47.8 nM | |
| (-)-AZD6482 | Cell-free | IC50 (PI3Kα) | 136 nM |
Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of (Rac)-AZD6482.
Caption: Experimental workflow for comparative cytotoxicity assessment.
References
serum interference with (Rac)-AZD 6482 activity
Welcome to the technical support center for (Rac)-AZD6482. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address common issues encountered during in vitro experiments, with a specific focus on serum interference with (Rac)-AZD6482 activity.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-AZD6482 and what is its mechanism of action?
(Rac)-AZD6482 is a potent, selective, and ATP-competitive inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform.[1][2][3] The PI3K/Akt signaling pathway is crucial for regulating cell cycle, proliferation, growth, and survival.[1] Growth factors binding to receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) activate PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger to activate downstream effectors, most notably the kinase Akt. By inhibiting PI3Kβ, AZD6482 blocks the production of PIP3 and subsequently inhibits Akt signaling, leading to decreased cell proliferation and induction of apoptosis in sensitive cell lines.
Q2: I am not seeing the expected inhibitory effect of AZD6482 in my cell-based assay. What could be the cause?
A common reason for reduced activity of small molecule inhibitors in cell-based assays is interference from components in the fetal bovine serum (FBS) or other sera used in the cell culture medium. This "serum effect" can manifest in two primary ways:
-
Pathway Activation: Serum is rich in growth factors (e.g., IGF-1, VEGF, PDGF) that actively stimulate the PI3K/Akt pathway. This stimulation can counteract the inhibitory effect of AZD6482, making the compound appear less potent.
-
Protein Binding: Small molecules can bind to abundant serum proteins, particularly human serum albumin (HSA). This binding sequesters the inhibitor, reducing its free concentration and thus the amount available to enter the cells and interact with its target, PI3Kβ. The PI3K/mTOR inhibitor Pictilisib, for example, has been shown to bind to HSA.
Q3: How does serum concentration affect the IC50 value of AZD6482?
The apparent IC50 value of AZD6482 is expected to increase with higher serum concentrations in the culture medium. This is due to the combined effects of pathway activation and protein binding. With more growth factors present, a higher concentration of the inhibitor is required to achieve the same level of pathway inhibition. Similarly, higher concentrations of serum proteins will bind a larger fraction of the inhibitor, reducing its effective concentration. While direct studies on AZD6482 are not available in the provided results, this is a well-documented phenomenon for many kinase inhibitors.
Troubleshooting Guide
Issue: High variability or lower than expected potency of AZD6482 in cell culture experiments.
This guide provides a systematic approach to troubleshooting experiments where the activity of AZD6482 is compromised, likely due to serum interference.
Step 1: Diagnose the Potential for Serum Interference
-
Observation: The IC50 value of AZD6482 is significantly higher than published values (e.g., literature reports nanomolar potency in biochemical assays), or there is significant day-to-day variability in your results.
-
Hypothesis: Components in the cell culture serum are interfering with AZD6482 activity.
Step 2: Experimental Plan to Test for Serum Interference
To confirm if serum is the cause of the issue, a systematic experiment comparing the inhibitor's activity at different serum concentrations is recommended.
Experimental Protocols
Protocol 1: Determining the Effect of Serum on AZD6482 Potency
This protocol is designed to quantify the impact of serum on the half-maximal inhibitory concentration (IC50) of AZD6482.
Materials:
-
Cell line of interest (e.g., PTEN-deficient cancer cell line)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Serum-free medium (e.g., DMEM)
-
Low-serum medium (e.g., DMEM + 1% FBS)
-
(Rac)-AZD6482 stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well cell culture plates (clear bottom, white or black walls for luminescence/fluorescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in complete growth medium and allow them to adhere overnight.
-
Serum Starvation (Optional but Recommended): The next day, gently aspirate the complete medium and wash the cells once with PBS. Replace the medium with serum-free or low-serum (1% FBS) medium and incubate for 16-24 hours. This step helps to synchronize the cells and reduce the baseline level of PI3K pathway activation.
-
Compound Treatment:
-
Prepare a serial dilution of AZD6482 in three different media: serum-free, 1% FBS, and 10% FBS.
-
Remove the medium from the plates and add the media containing the different concentrations of AZD6482. Include a vehicle control (DMSO) for each serum condition.
-
-
Incubation: Incubate the plates for a predetermined duration (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control for each serum condition (set as 100% viability).
-
Plot the normalized viability against the log of the AZD6482 concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each serum concentration.
-
Data Presentation
Table 1: Hypothetical Impact of Serum Concentration on AZD6482 IC50 Values
This table illustrates the expected shift in AZD6482 potency in a typical cell viability assay conducted with varying concentrations of Fetal Bovine Serum (FBS).
| Cell Line | Serum Concentration | Apparent IC50 (µM) | Fold Shift vs. 0% Serum |
| PTEN-null Glioblastoma | 0% FBS | 0.1 | 1x |
| (e.g., U87-MG) | 1% FBS | 0.5 | 5x |
| 10% FBS | 2.5 | 25x |
Note: These are representative data to illustrate a concept. Actual values will vary depending on the cell line, assay duration, and specific lot of serum.
Visualizations
Signaling Pathway Diagram
References
how to handle (Rac)-AZD 6482 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling (Rac)-AZD6482, with a specific focus on preventing and troubleshooting precipitation in experimental media.
Troubleshooting Guide
This guide addresses common issues encountered during the use of (Rac)-AZD6482 in experimental settings.
Q1: I observed precipitation after diluting my (Rac)-AZD6482 DMSO stock solution into my aqueous cell culture medium. What is the cause and how can I prevent this?
A1: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic small molecules like (Rac)-AZD6482. This phenomenon, often termed "solvent shock," occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous environment of the cell culture medium.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Ensure your DMSO stock is not supersaturated. If you observe any crystals in your stock solution, gently warm it to 37°C and vortex or sonicate to redissolve the compound completely before use.[1] Always use anhydrous (dry) DMSO to prepare stock solutions, as moisture can reduce the solubility of the compound.[2]
-
Optimize Dilution Method: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform serial dilutions of your stock solution in 100% DMSO first to lower the concentration. Then, add the final, lower-concentration DMSO solution to your pre-warmed cell culture medium drop-wise while gently vortexing or swirling the medium. This gradual addition can help prevent the compound from crashing out of solution.
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and certainly no higher than 1%. High concentrations of DMSO can be toxic to cells and can also contribute to compound precipitation.
-
Consider the Role of Serum: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to and help solubilize hydrophobic compounds.[3][4] If you are using a low-serum or serum-free medium, the solubility of (Rac)-AZD6482 may be reduced. If your experimental design allows, consider increasing the serum concentration. You can also try pre-incubating the diluted inhibitor in a small volume of serum-containing medium before adding it to the rest of your culture.
-
Solubility Test: Before proceeding with your main experiment, it is advisable to perform a small-scale solubility test. Prepare your final desired concentration of (Rac)-AZD6482 in the cell culture medium you plan to use and incubate it under your experimental conditions (e.g., 37°C, 5% CO2) for a few hours. Visually inspect for any signs of precipitation.
Q2: My (Rac)-AZD6482 solution appears cloudy or has visible particles even after following the recommended dilution protocol. What should I do?
A2: Cloudiness or visible particles are clear indicators of precipitation. If this occurs, the actual concentration of the inhibitor in your medium will be lower than intended, leading to inaccurate and unreliable experimental results.
Immediate Actions:
-
Do Not Use: Do not proceed with your experiment using a precipitated solution.
-
Centrifugation/Filtration (Not Recommended): While it might be tempting to centrifuge or filter the solution to remove the precipitate, this will alter the final concentration of your compound in an unquantifiable way and is not recommended.
Further Troubleshooting:
-
Re-evaluate the Final Concentration: The desired concentration of (Rac)-AZD6482 may be too high for its solubility limit in your specific cell culture medium. Consider performing a dose-response experiment starting with a lower concentration range.
-
Explore Solubilizing Agents: For particularly challenging situations, consider the use of pharmaceutically acceptable solubilizing agents. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to improve the solubility of hydrophobic compounds in aqueous solutions.[5] However, it is crucial to first test the compatibility of these agents with your specific cell line and assay, as they can have biological effects of their own.
-
pH of the Medium: While most cell culture media are well-buffered around pH 7.4, slight variations in pH can affect the solubility of some compounds. Ensure your medium is properly buffered and at the correct pH.
Frequently Asked Questions (FAQs)
Q: What is (Rac)-AZD6482? A: (Rac)-AZD6482 is the racemic mixture of AZD6482. AZD6482 is a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ). It is used in research to study the role of the PI3Kβ signaling pathway in various cellular processes, including cell growth, proliferation, and survival.
Q: What is the primary solvent for dissolving (Rac)-AZD6482? A: The recommended solvent for preparing stock solutions of (Rac)-AZD6482 is anhydrous Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to at least 50 mg/mL (122.41 mM).
Q: How should I store my (Rac)-AZD6482 stock solution? A: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored at -80°C, the stock solution can be stable for up to 6 months to 2 years, and at -20°C for up to 1 month.
Q: What is the mechanism of action of AZD6482? A: AZD6482 is an ATP-competitive inhibitor of PI3Kβ. By inhibiting PI3Kβ, it blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, prevents the activation of downstream signaling proteins such as Akt, leading to the inhibition of cell growth and proliferation.
Q: Are there any known off-target effects of AZD6482? A: AZD6482 is highly selective for PI3Kβ. However, at higher concentrations, it can inhibit other PI3K isoforms, such as PI3Kα, PI3Kδ, and PI3Kγ, as well as other kinases. It is important to use the lowest effective concentration to minimize potential off-target effects.
Data Presentation
| Property | Value | Source |
| Molecular Weight | 408.45 g/mol | |
| Solubility in DMSO | ≥ 50 mg/mL (122.41 mM) | |
| Recommended Storage | -20°C or -80°C (in DMSO) | |
| Mechanism of Action | PI3Kβ Inhibitor | |
| IC50 (p110β) | ~0.69 nM |
Experimental Protocols
Protocol for Preparation of (Rac)-AZD6482 Working Solutions for Cell Culture
This protocol provides a step-by-step guide to minimize the risk of precipitation when preparing working solutions of (Rac)-AZD6482 for in vitro experiments.
Materials:
-
(Rac)-AZD6482 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Cell culture medium (pre-warmed to 37°C)
-
Optional: Sonicator
Procedure:
-
Preparation of a High-Concentration Stock Solution (e.g., 50 mM in DMSO): a. Allow the vial of (Rac)-AZD6482 powder to equilibrate to room temperature before opening to prevent condensation of moisture. b. Weigh the desired amount of (Rac)-AZD6482 powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve a 50 mM stock solution. d. Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gently warm the tube to 37°C or briefly sonicate to aid dissolution. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
-
Serial Dilution in DMSO: a. On the day of the experiment, thaw one aliquot of the 50 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations. For example, to achieve a final concentration of 10 µM in your cell culture with a final DMSO concentration of 0.1%, you would need a 10 mM intermediate stock in DMSO.
-
Final Dilution into Cell Culture Medium: a. Pre-warm your cell culture medium to 37°C. b. Add the desired volume of the appropriate intermediate DMSO stock solution to the pre-warmed medium. It is crucial to add the DMSO solution to the medium, not the other way around. c. Add the DMSO solution drop-wise while gently swirling or vortexing the medium to ensure rapid and uniform mixing. d. The final concentration of DMSO in the cell culture medium should not exceed 0.5%. e. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Mandatory Visualizations
Caption: Troubleshooting decision tree for (Rac)-AZD6482 precipitation.
References
long-term stability of (Rac)-AZD 6482 in storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, storage, and handling of (Rac)-AZD6482.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of (Rac)-AZD6482 upon receipt?
A1: Upon receipt, the solid (lyophilized powder) form of (Rac)-AZD6482 should be stored at -20°C.[1][2][3][4][5]
Q2: What is the long-term stability of solid (Rac)-AZD6482 at the recommended storage temperature?
A2: When stored at -20°C, the solid form of (Rac)-AZD6482 is stable for up to 3 years. Some suppliers also indicate stability for 2 years at 4°C.
Q3: How should I prepare and store stock solutions of (Rac)-AZD6482?
A3: Stock solutions are typically prepared by dissolving the compound in DMSO. For optimal stability, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to 2 years or at -20°C for 1 to 12 months.
Q4: Can I store stock solutions at temperatures other than -20°C or -80°C?
A4: While some data suggests storage at 4°C for a shorter duration is possible for the solid form, it is generally not recommended for stock solutions. For long-term preservation of potency, adhering to the -20°C or -80°C storage guidelines is critical.
Q5: I am having trouble dissolving (Rac)-AZD6482 in DMSO. What could be the issue?
A5: Difficulty in dissolving the compound may be due to the use of DMSO that has absorbed moisture. It is recommended to use fresh, anhydrous DMSO. Gentle warming to 37°C or sonication can also aid in solubilization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced compound potency or inconsistent experimental results. | Improper storage of the solid compound or stock solution. | Verify that the solid compound has been consistently stored at -20°C. Ensure stock solutions are stored at -80°C or -20°C and that freeze-thaw cycles have been minimized by using aliquots. |
| Degradation of the stock solution. | Prepare a fresh stock solution from the solid compound. It is recommended to use solutions stored at -20°C within 1-12 months. | |
| Precipitate observed in the stock solution after thawing. | The concentration of the solution may be too high, or the solvent has absorbed water. | Gently warm the solution to 37°C and vortex to redissolve. If the precipitate persists, consider preparing a new stock solution at a slightly lower concentration using fresh, anhydrous DMSO. |
| Variability between different batches of the compound. | Minor batch-to-batch variations in purity or hydration state can occur. | Always refer to the batch-specific Certificate of Analysis (CoA) for the most accurate information on purity and molecular weight. |
Data Presentation
Table 1: Long-Term Stability of Solid (Rac)-AZD6482
| Storage Temperature | Duration | Stability | Source |
| -20°C | 3 years | Stable | |
| 4°C | 2 years | Stable |
Table 2: Long-Term Stability of (Rac)-AZD6482 Stock Solutions
| Storage Temperature | Duration | Solvent | Recommendation | Source |
| -80°C | 1-2 years | DMSO | Recommended for long-term storage | |
| -20°C | 1-12 months | DMSO | Suitable for shorter-term storage |
Experimental Protocols
Protocol 1: Preparation of (Rac)-AZD6482 Stock Solution
-
Allow the vial of solid (Rac)-AZD6482 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or sonication may be used to facilitate dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term use.
Protocol 2: General Workflow for Assessing (Rac)-AZD6482 Stability
This is a general protocol. Specific analytical methods (e.g., HPLC, LC-MS) will need to be developed and validated for (Rac)-AZD6482.
-
Initial Analysis (T=0):
-
Prepare a fresh stock solution of (Rac)-AZD6482 in a suitable solvent (e.g., DMSO).
-
Analyze the solution using a validated analytical method (e.g., HPLC-UV) to determine the initial purity and concentration. This will serve as the baseline.
-
-
Sample Storage:
-
Aliquot the stock solution into multiple vials.
-
Store the vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature). Protect from light if the compound is known to be light-sensitive.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve an aliquot from each storage condition.
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
Analyze the sample using the same analytical method as in the initial analysis.
-
-
Data Analysis:
-
Compare the purity and concentration of the stored samples to the initial (T=0) results.
-
Calculate the percentage of degradation.
-
Identify any new peaks in the chromatogram, which may indicate degradation products.
-
Visualizations
Caption: PI3K Signaling Pathway Inhibition by (Rac)-AZD6482.
Caption: Experimental Workflow for Stability Testing.
References
Technical Support Center: Addressing Cellular Resistance to (Rac)-AZD6482
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cellular resistance to the PI3Kβ inhibitor, (Rac)-AZD6482.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (Rac)-AZD6482?
A1: (Rac)-AZD6482 is a potent and selective, ATP-competitive inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ).[1][2] In cancer cells, particularly those with loss of the tumor suppressor PTEN, signaling through PI3Kβ is often hyperactivated, promoting cell survival, proliferation, and growth. AZD6482 blocks the catalytic activity of PI3Kβ, leading to decreased production of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This results in reduced downstream signaling through the AKT/mTOR pathway, ultimately inducing apoptosis and inhibiting cell proliferation in sensitive cancer cell lines.[3]
Q2: My PTEN-deficient cell line, which was initially sensitive to AZD6482, is now showing reduced responsiveness. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to PI3K inhibitors like AZD6482 can arise through several mechanisms. These broadly include:
-
Reactivation of the PI3K/AKT pathway: This can occur through secondary mutations in other PI3K isoforms or downstream components like AKT.
-
Activation of compensatory signaling pathways: The most common bypass mechanism is the activation of the MAPK/ERK pathway. Other pathways like JAK/STAT may also be involved.
-
Upregulation of receptor tyrosine kinases (RTKs): Inhibition of the PI3K pathway can relieve negative feedback loops, leading to increased expression and activation of RTKs such as HER3, IGF-1R, and EGFR. This restores signaling input to both the PI3K and other survival pathways.
Q3: Are there known off-target effects of AZD6482 that could contribute to unexpected experimental results?
A3: While AZD6482 is highly selective for PI3Kβ, it does exhibit some activity against other class I PI3K isoforms at higher concentrations. At supratherapeutic concentrations, it may inhibit PI3Kα, which could affect insulin signaling.[1] Researchers should be mindful of the concentrations used in their experiments to ensure on-target effects are being observed.
Q4: What are the key downstream signaling molecules I should monitor to confirm AZD6482 is working as expected?
A4: To confirm the on-target activity of AZD6482, you should assess the phosphorylation status of key downstream effectors of the PI3K/AKT pathway. A decrease in the phosphorylation of AKT (at Ser473 and Thr308) and its substrate GSK-3β are reliable indicators of PI3Kβ inhibition.
Section 2: Troubleshooting Guides
Issue 1: Increased IC50 value of AZD6482 in a previously sensitive cell line.
| Possible Cause | Suggested Action |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve using a cell viability assay (e.g., MTT or CellTiter-Glo) to confirm the shift in IC50 compared to the parental cell line. 2. Investigate Mechanism: Proceed to the troubleshooting guides for investigating compensatory pathway activation and feedback loop deregulation. |
| Cell Line Contamination or Misidentification | 1. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Check for Mycoplasma: Test for mycoplasma contamination, which can alter cellular responses to drugs. |
| Reagent Instability | 1. Prepare Fresh Drug Stocks: AZD6482 should be stored as recommended by the manufacturer. Prepare fresh dilutions for each experiment. 2. Verify Drug Concentration: If possible, analytically verify the concentration of your stock solution. |
Issue 2: No significant decrease in p-AKT levels upon AZD6482 treatment.
| Possible Cause | Suggested Action |
| Activation of Compensatory Pathways | 1. Probe for MAPK/ERK Activation: Perform western blotting for phosphorylated ERK1/2 (p-ERK1/2). A significant increase in p-ERK suggests activation of this bypass pathway. 2. Assess STAT3 Activation: Examine the phosphorylation of STAT3 (p-STAT3) by western blot, as it can be another compensatory mechanism. |
| Reactivation of PI3K Signaling via other Isoforms | 1. Consider Pan-PI3K Inhibitors: Treat resistant cells with a pan-PI3K inhibitor to see if this restores the inhibition of p-AKT. This can indicate a switch in isoform dependency. |
| Insufficient Drug Concentration or Treatment Time | 1. Optimize Treatment Conditions: Perform a time-course and dose-response experiment to ensure you are using an optimal concentration and duration of AZD6482 treatment. |
Section 3: Data Presentation
Table 1: Selectivity Profile of AZD6482
| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kβ |
| PI3Kβ | 0.69 - 10 | - |
| PI3Kδ | 13.6 - 80 | ~20-8 fold |
| PI3Kγ | 47.8 | ~70 fold |
| PI3Kα | 136 - 870 | ~200-87 fold |
Data compiled from multiple sources. Exact values may vary depending on assay conditions.
Table 2: Example IC50 Values for AZD6482 in Sensitive Glioblastoma Cell Lines
| Cell Line (PTEN status) | IC50 (µM) |
| U87 (mutated) | 9.061 |
| U118 (mutated) | 7.989 |
Data from a study on glioblastoma cells.
Section 4: Experimental Protocols
Protocol 1: Generation of AZD6482-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to AZD6482 through continuous exposure to escalating drug concentrations.
-
Initial IC50 Determination: Determine the initial IC50 of AZD6482 for your parental cell line using a standard cell viability assay (see Protocol 2).
-
Initial Drug Exposure: Culture the parental cells in media containing AZD6482 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have resumed a normal growth rate, increase the concentration of AZD6482 by 1.5 to 2-fold.
-
Repeat and Expand: Continue this process of dose escalation, allowing the cells to recover and resume normal proliferation at each new concentration. This process can take several months.
-
Characterize Resistant Population: Once a cell population is established that can proliferate in a significantly higher concentration of AZD6482 (e.g., 5-10 times the original IC50), this population can be considered resistant.
-
Cryopreservation: It is crucial to cryopreserve cells at each stage of the dose escalation process.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a method to determine the cytotoxic effects of AZD6482 and to calculate the IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of AZD6482. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 3: Western Blotting for Key Signaling Proteins
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways.
-
Cell Lysis: Treat cells with AZD6482 for the desired time and concentration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2, diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Section 5: Visualizations
Caption: PI3K/AKT signaling pathway with AZD6482 inhibition point.
Caption: Key mechanisms of resistance to PI3Kβ inhibition.
References
Validation & Comparative
A Comparative Guide to the Validation of (Rac)-AZD6482, a PI3Kβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-AZD6482, a potent and selective phosphoinositide 3-kinase β (PI3Kβ) inhibitor, with other relevant alternatives. It includes a summary of its performance based on experimental data, detailed methodologies for key validation experiments, and visualizations of its mechanism of action and experimental workflows.
Introduction to (Rac)-AZD6482
(Rac)-AZD6482 is an ATP-competitive inhibitor of PI3Kβ, an enzyme implicated in various cellular processes, including cell growth, proliferation, and survival. The PI3K/Akt signaling pathway is frequently hyperactivated in cancer, often due to the loss of the tumor suppressor PTEN, making PI3Kβ a compelling target for therapeutic intervention. Validation studies have demonstrated the efficacy of AZD6482 in inhibiting PI3Kβ activity and downstream signaling, leading to anti-proliferative and pro-apoptotic effects in cancer cells, particularly those with PTEN deficiency.
Comparative Performance Data
The following tables summarize the in vitro potency and cellular activity of (Rac)-AZD6482 in comparison to other notable PI3Kβ inhibitors, TGX-221 and GSK2636771.
Table 1: In Vitro Potency Against PI3K Isoforms
| Compound | PI3Kβ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity for PI3Kβ over α |
| (Rac)-AZD6482 | 10[1] | >1000 | 80 | >1000 | >100-fold |
| TGX-221 | 5 | >5000 | 100 | >5000 | >1000-fold |
| GSK2636771 | 5.2 | >4700 | >52 | >4700 | >900-fold |
Table 2: Cellular Activity of PI3Kβ Inhibitors
| Compound | Cell Line | Assay | IC50 / Effect |
| (Rac)-AZD6482 | U87 Glioblastoma (PTEN-null) | Cell Viability (CCK-8) | 9.06 µM |
| U118 Glioblastoma (PTEN-null) | Cell Viability (CCK-8) | 7.99 µM | |
| Human Adipocytes | Insulin-induced Glucose Uptake | IC50 of 4.4 µM[1] | |
| TGX-221 | U87 Glioblastoma (PTEN-null) | Cell Viability (CCK-8) | ~40 µM |
| U251 Glioblastoma | Cell Viability (CCK-8) | ~100 µM | |
| GSK2636771 | PTEN-deficient cancer cells | AKT phosphorylation | Marked decrease |
Signaling Pathway and Mechanism of Action
(Rac)-AZD6482 exerts its effects by inhibiting the PI3K/Akt signaling pathway. In cells with a compromised PTEN function, the activity of PI3Kβ is elevated, leading to the phosphorylation of Akt and the subsequent activation of downstream effectors that promote cell survival and proliferation. By selectively inhibiting PI3Kβ, AZD6482 blocks this cascade.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of (Rac)-AZD6482 and similar PI3Kβ inhibitors are provided below. These are representative protocols and may require optimization for specific cell lines and experimental conditions.
PI3Kβ Enzyme Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the activity of PI3Kβ and the inhibitory effect of compounds like AZD6482.
Materials:
-
Recombinant PI3Kβ enzyme
-
PIP2 (substrate)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
HTRF Detection Reagents (e.g., Eu3+-cryptate labeled anti-phospho-serine antibody and a biotinylated substrate)
-
Streptavidin-XL665
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of (Rac)-AZD6482 in DMSO and then in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 4 µL of a solution containing PI3Kβ enzyme and PIP2 substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for the detection complex to form.
-
Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of (Rac)-AZD6482 on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., U87, U118)
-
Complete cell culture medium
-
(Rac)-AZD6482
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of (Rac)-AZD6482 for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blotting for p-Akt Inhibition
This technique is used to detect the phosphorylation status of Akt, a key downstream effector of PI3K, to confirm the on-target activity of (Rac)-AZD6482.
Materials:
-
Cancer cell lines
-
(Rac)-AZD6482
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-total Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with (Rac)-AZD6482 for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of p-Akt and total Akt.
Logical Relationship Diagram
The following diagram illustrates the logical flow of a preclinical validation study for a PI3Kβ inhibitor like (Rac)-AZD6482.
Conclusion
The validation studies of (Rac)-AZD6482 demonstrate its potential as a potent and selective PI3Kβ inhibitor. Its ability to inhibit the PI3K/Akt signaling pathway translates to anti-tumor effects in preclinical models, particularly in the context of PTEN deficiency. The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of oncology and drug development to objectively evaluate the performance of (Rac)-AZD6482 against other PI3Kβ inhibitors. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
Unveiling the Potency and Selectivity of (Rac)-AZD6482 in p110β Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of (Rac)-AZD6482, a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). Through a compilation of experimental data, detailed protocols, and visual representations of signaling pathways and workflows, this document serves as a critical resource for understanding the inhibitory action of (Rac)-AZD6482 and its standing among alternative PI3K inhibitors.
Data Presentation: (Rac)-AZD6482's Inhibitory Profile
(Rac)-AZD6482 demonstrates high potency and selectivity for p110β over other Class I PI3K isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values of (Rac)-AZD6482 against various PI3K isoforms, showcasing its preferential activity towards p110β.
| PI3K Isoform | (Rac)-AZD6482 IC50 (nM) | Selectivity vs. p110β |
| p110β | 0.69 - 10 | - |
| p110α | 80 - 136 | 87- to 197-fold |
| p110δ | 13.6 - 80 | 8- to 20-fold |
| p110γ | 47.8 - 1090 | 87- to 109-fold |
Note: IC50 values are compiled from multiple sources and may vary based on experimental conditions.
Mandatory Visualizations
To elucidate the mechanism of action and experimental approaches, the following diagrams have been generated.
Caption: PI3K/Akt Signaling Pathway and (Rac)-AZD6482 Inhibition.
Caption: Experimental Workflow for p110β Inhibition Assessment.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and validation of the findings.
In Vitro p110β Kinase Activity Assay
This assay quantifies the ability of (Rac)-AZD6482 to inhibit the enzymatic activity of p110β in a cell-free system.
Materials:
-
Recombinant human p110β/p85α enzyme
-
(Rac)-AZD6482
-
PI3K lipid substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white opaque assay plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of (Rac)-AZD6482 in kinase assay buffer.
-
In a 384-well plate, add the (Rac)-AZD6482 dilutions. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add the recombinant p110β/p85α enzyme to each well, except for the no-enzyme control.
-
Initiate the kinase reaction by adding a mixture of the PI3K lipid substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the (Rac)-AZD6482 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Western Blot Analysis for p-Akt Inhibition
This method assesses the ability of (Rac)-AZD6482 to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of Akt, a key downstream effector of p110β. PTEN-deficient cell lines are often used as they exhibit hyperactivated PI3K signaling.
Materials:
-
PTEN-deficient cancer cell line (e.g., PC3, U87 MG)
-
Cell culture medium and supplements
-
(Rac)-AZD6482
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed PTEN-deficient cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of (Rac)-AZD6482 for a specified duration (e.g., 2-24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal. Compare the levels of p-Akt in (Rac)-AZD6482-treated cells to the vehicle-treated control to determine the extent of inhibition.
comparing (Rac)-AZD 6482 and TGX-221 in vitro
An In Vitro Comparison of (Rac)-AZD6482 and TGX-221: A Guide for Researchers
This guide provides a detailed in vitro comparison of two prominent phosphoinositide 3-kinase beta (PI3Kβ) inhibitors, (Rac)-AZD6482 and TGX-221. Both are widely used research tools for investigating the role of the PI3Kβ isoform in various cellular processes, including cell growth, proliferation, and migration. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the biochemical activity and cellular effects of these two compounds.
Mechanism of Action
Both (Rac)-AZD6482 and TGX-221 are potent and selective inhibitors of the p110β catalytic subunit of PI3K.[1][2] They function as ATP-competitive inhibitors, binding to the kinase domain of the enzyme and preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3][4] The generation of PIP3 is a critical step in activating the PI3K/Akt signaling pathway, which plays a vital role in promoting cell survival, proliferation, and growth.[5] By inhibiting p110β, both compounds effectively block this pathway, leading to downstream effects such as the inhibition of Akt phosphorylation. This blockade can induce cell cycle arrest and apoptosis and inhibit cell proliferation, particularly in cancer cells that are dependent on the PI3Kβ pathway, such as those with PTEN deficiency.
In Vitro Efficacy and Selectivity
The primary distinction between (Rac)-AZD6482 and TGX-221 lies in their potency and selectivity profiles against the different Class I PI3K isoforms. (Rac)-AZD6482 generally exhibits higher potency for PI3Kβ and a distinct selectivity profile compared to TGX-221.
| Target | (Rac)-AZD6482 IC₅₀ | TGX-221 IC₅₀ |
| PI3Kβ (p110β) | 0.69 nM | 5 nM |
| PI3Kα (p110α) | 136 nM | >5000 nM |
| PI3Kδ (p110δ) | 13.6 nM | 100 nM |
| PI3Kγ (p110γ) | 47.8 nM | >5000 nM |
| DNA-PK | 53.7 nM | Not Reported |
| mTOR | 3930 nM | Not Reported |
(Note: IC₅₀ values can vary between different assay conditions and enzyme preparations.)
(Rac)-AZD6482 is approximately 200-fold more selective for PI3Kβ over PI3Kα, 20-fold over PI3Kδ, and 70-fold over PI3Kγ. TGX-221 demonstrates a remarkable selectivity of over 1000-fold for PI3Kβ against PI3Kα.
Cellular Effects
In cell-based assays, both inhibitors have demonstrated efficacy in inhibiting the proliferation of various cancer cell lines, particularly those with a deficient PTEN (Phosphatase and Tensin homolog) tumor suppressor gene, which leads to hyperactivation of the PI3Kβ pathway.
| Cell Line (Cancer Type) | (Rac)-AZD6482 IC₅₀ | TGX-221 IC₅₀ |
| U87 (Glioblastoma) | 9.061 µM | ~40 µM |
| U118 (Glioblastoma) | 7.989 µM | Not Reported |
| U251 (Glioblastoma) | Not Reported | ~100 µM |
| PC-3 (Prostate) | Not Reported | 3 nM (p-Akt) |
| LNCaP (Prostate) | Not Reported | 1.07 µM |
Studies have shown that both compounds can induce apoptosis and cause cell cycle arrest. For example, AZD6482 was found to induce G1 arrest in U87 glioblastoma cells. Similarly, TGX-221 treatment increased the percentage of glioblastoma cells in the G1 phase and induced apoptosis in a dose-dependent manner.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.
Caption: The PI3K/Akt Signaling Pathway targeted by inhibitors.
Caption: General workflow for in vitro evaluation of PI3K inhibitors.
Experimental Protocols
Below are generalized protocols for key in vitro experiments based on methodologies reported in the literature.
PI3K Enzyme Activity Assay (Biochemical)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified PI3K isoforms.
-
Principle: The assay quantifies the conversion of PIP2 to PIP3 mediated by a recombinant PI3K enzyme. The amount of PIP3 produced is detected, often using a competitive binding format.
-
Methodology (based on AlphaScreen or TR-FRET):
-
Recombinant human PI3K enzymes (p110β, α, δ, γ) are added to wells of a 384-well plate.
-
Serial dilutions of the inhibitor ((Rac)-AZD6482 or TGX-221) dissolved in DMSO are added to the wells.
-
A substrate mixture containing PIP2 and ATP (e.g., [γ-33P]ATP or cold ATP depending on the detection method) is added to initiate the kinase reaction.
-
The reaction is incubated at room temperature for a defined period.
-
A detection mixture is added. This typically includes biotinylated PIP3, a GST-tagged PH (Pleckstrin homology) domain that binds PIP3, and detection beads (e.g., Streptavidin-donor and Glutathione-acceptor beads for AlphaScreen).
-
The plate is incubated to allow the detection complex to form.
-
The signal is read on a plate reader. The signal is inversely proportional to the amount of PIP3 produced by the enzyme.
-
IC₅₀ values are calculated by non-linear regression analysis of the dose-response curves.
-
Cell Proliferation/Viability Assay
This assay determines the effect of the inhibitors on the growth and viability of cancer cell lines.
-
Principle: Measures the number of viable cells after a period of drug treatment.
-
Methodology (e.g., CCK-8 or Crystal Violet):
-
Cancer cells (e.g., U87, U251) are seeded in 96-well plates and allowed to attach overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the inhibitor (e.g., 0 to 40 µM for AZD6482, 0 to 100 µM for TGX-221). A DMSO-only control is included.
-
Cells are incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
For CCK-8: The CCK-8 reagent is added to each well, and the plate is incubated for 1-4 hours. The absorbance is measured at 450 nm.
-
For Crystal Violet: The cells are fixed with a solution like 2.5% glutaraldehyde, washed, and then stained with 0.1% crystal violet solution. After extensive washing, the retained dye is solubilized and the absorbance is read.
-
Cell viability is expressed as a percentage relative to the DMSO-treated control cells, and IC₅₀ values are determined.
-
Western Blot Analysis for Pathway Inhibition
This technique is used to measure the levels of key proteins in the PI3K/Akt signaling pathway to confirm target engagement in a cellular context.
-
Principle: Detects changes in the phosphorylation status of proteins downstream of PI3K, such as Akt and GSK-3β.
-
Methodology:
-
Cells are seeded and treated with the inhibitor for a specified time.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies against target proteins (e.g., phospho-Akt (Ser473), total Akt, phospho-GSK-3β, Bcl-2, and a loading control like β-actin).
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to assess the change in protein phosphorylation.
-
Conclusion
Both (Rac)-AZD6482 and TGX-221 are valuable tools for the in vitro study of PI3Kβ. (Rac)-AZD6482 is a more potent inhibitor of PI3Kβ in biochemical assays, with an IC₅₀ in the sub-nanomolar range, and it also shows significant activity against the PI3Kδ isoform. TGX-221, while less potent, offers a very high degree of selectivity for PI3Kβ over the α and γ isoforms. The choice between these inhibitors will depend on the specific requirements of the experiment, such as the desired level of potency versus the need for a highly specific isoform blockade. In cellular assays, the effective concentrations can be much higher than the biochemical IC₅₀ values, and potency can vary significantly between different cell lines. Therefore, it is crucial to consider both the biochemical and cellular data when designing experiments and interpreting results.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Human target validation of phosphoinositide 3-kinase (PI3K)β: effects on platelets and insulin sensitivity, using AZD6482 a novel PI3Kβ inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TGX-221 inhibits proliferation and induces apoptosis in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profile of (Rac)-AZD6482: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the selectivity profile of (Rac)-AZD6482 and other alternative PI3Kβ inhibitors. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective experimental data to aid in the selection of appropriate research tools.
(Rac)-AZD6482 is the racemic mixture of AZD6482, a potent and selective inhibitor of the phosphoinositide 3-kinase β (PI3Kβ) isoform. It is important to note that the biological activity of chiral molecules often resides primarily in one of the two enantiomers (the eutomer), while the other (the distomer) is typically less active or inactive.[1][2][3] In the case of AZD6482, the inhibitory activity is attributed to one enantiomer, which is reported to be 200 times more active than its (S)-enantiomer.[4] The quantitative data presented in this guide refers to the active enantiomer, AZD6482.
The PI3K Signaling Pathway
The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, survival, and migration.[5] Upon activation by cell surface receptors, Class I PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effector proteins, most notably the serine/threonine kinase AKT. The activation of AKT triggers a cascade of downstream signaling events that regulate diverse cellular functions.
Caption: The PI3K/AKT signaling pathway and the point of inhibition by (Rac)-AZD6482.
Comparative Selectivity of PI3Kβ Inhibitors
The following table summarizes the in vitro inhibitory potency (IC50) of AZD6482 and alternative PI3Kβ inhibitors against the four Class I PI3K isoforms. Lower IC50 values indicate higher potency.
| Compound | PI3Kβ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |
| AZD6482 | 0.69 | 136 | 47.8 | 13.6 |
| TGX-221 | 5 | 5000 | 3500 | 100 |
| GSK2636771 | 5.2 | >4700 | >4700 | >52 |
| SAR260301 | 52 | - | - | - |
Experimental Protocols
PI3K Enzyme Inhibition Assay (AlphaScreen™)
A common method to determine the inhibitory activity of compounds against PI3K isoforms is the AlphaScreen™ (Amplified Luminescent Proximity Homogenous Assay) technology. This assay measures the production of PIP3 through a competitive binding format.
Principle: The assay relies on the competition between the PIP3 generated by the PI3K enzyme and a biotinylated PIP3 probe for binding to a GST-tagged PIP3-binding protein (e.g., a PH domain). The GST-tagged protein is captured by anti-GST acceptor beads, and the biotinylated PIP3 probe is captured by streptavidin-coated donor beads. When the donor and acceptor beads are in close proximity, excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to light emission. The PIP3 produced by the enzyme competes with the biotinylated probe, reducing the association of the donor and acceptor beads and thus decreasing the light signal. The inhibitory effect of a compound is measured as a reduction in the enzyme-driven decrease in signal.
Brief Protocol:
-
Compound Preparation: The test compound (e.g., AZD6482) is serially diluted in DMSO and added to the wells of a 384-well plate.
-
Enzyme Reaction: The respective human recombinant PI3K isoform (e.g., PI3Kβ) is added to the wells containing the compound in a reaction buffer (e.g., 50 mM Tris pH 7.6, 0.05% CHAPS, 5 mM DTT, and 24 mM MgCl2) and pre-incubated.
-
Substrate Addition: The kinase reaction is initiated by the addition of a substrate solution containing PIP2 and ATP.
-
Reaction Termination: After a defined incubation period (e.g., 20 minutes), the reaction is stopped by the addition of a stop solution containing EDTA and the biotinylated-PIP3 probe.
-
Detection: A detection solution containing the GST-tagged PIP3-binding protein and the AlphaScreen™ donor and acceptor beads is added to the wells.
-
Signal Measurement: The plates are incubated in the dark for a minimum of 5 hours before being read on an AlphaScreen-compatible plate reader.
-
Data Analysis: The IC50 values are calculated from the concentration-response curves.
Caption: Workflow of a PI3K AlphaScreen™ inhibition assay.
Conclusion
(Rac)-AZD6482, through its active enantiomer, is a highly potent and selective inhibitor of PI3Kβ. Its selectivity profile, when compared to other PI3Kβ inhibitors such as TGX-221 and GSK2636771, demonstrates a favorable window against other Class I PI3K isoforms. This high selectivity can be advantageous in research settings to probe the specific functions of PI3Kβ and may translate to a better therapeutic window in clinical applications by minimizing off-target effects. The choice of inhibitor will ultimately depend on the specific experimental context, including the desired potency, selectivity, and cell or system being studied.
References
AZD6482: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
AZD6482 is a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), a key enzyme implicated in various cellular processes, including cell growth, survival, and platelet activation.[1][2][3] Understanding the selectivity profile of a kinase inhibitor is paramount in drug development to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of AZD6482's cross-reactivity with other kinases, supported by experimental data.
Kinase Inhibition Profile of AZD6482
AZD6482 demonstrates high potency and selectivity for PI3Kβ over other class I PI3K isoforms and a broader panel of protein kinases. The inhibitory activity of AZD6482 has been quantified using in vitro kinase assays, with reported IC50 values varying slightly across different studies.
| Kinase Target | IC50 (nM) | Selectivity vs. PI3Kβ (Fold) | Reference |
| PI3Kβ (p110β) | 0.69 | - | [4] |
| PI3Kβ | 10 | - | |
| PI3Kδ | 13.6 | ~20 | |
| PI3Kγ | 47.8 | ~70 | |
| PI3Kα | 80 - 136 | 8 - 200 | |
| PI3K-C2β | - | ~80 | |
| DNA-PK | - | ~80 | |
| Other PIKKs | - | >1000 |
Note: IC50 values can vary depending on the specific assay conditions.
An extensive inhibitor-kinase interaction profiling of AZD6482 against a panel of 433 kinases using the KinomeScan approach confirmed its high selectivity for PI3Ks. This high degree of selectivity is crucial for minimizing potential off-target effects that could lead to adverse events in a clinical setting.
Experimental Methodologies
The determination of the kinase inhibitory potency of AZD6482 is typically performed using in vitro kinase assays. A commonly cited method is a homogenous, fluorescence-based assay such as the AlphaScreen™ assay.
In Vitro Kinase Assay Protocol (AlphaScreen™)
This assay quantifies the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K enzymes.
-
Compound Preparation : AZD6482 is serially diluted in dimethyl sulfoxide (DMSO) and added to 384-well plates.
-
Enzyme Reaction :
-
Human recombinant PI3K isoforms (PI3Kα, PI3Kβ, PI3Kγ, or PI3Kδ) are added to a buffer solution containing 50 mM Tris (pH 7.6), 0.05% CHAPS, 5 mM DTT, and 24 mM MgCl2.
-
The enzyme and inhibitor are pre-incubated for 20 minutes.
-
The kinase reaction is initiated by the addition of a substrate solution containing 40 µM phosphatidylinositol (4,5)-bisphosphate (PIP2) and 4 µM ATP.
-
The reaction proceeds for 20 minutes.
-
-
Detection :
-
The reaction is stopped by the addition of a solution containing EDTA and biotinylated-PIP3.
-
A detection solution containing a GST-tagged pleckstrin homology (PH) domain (which binds to PIP3) and AlphaScreen™ donor and acceptor beads is added.
-
The plates are incubated in the dark for a minimum of 5 hours.
-
-
Signal Measurement : The plates are read on a suitable plate reader. The signal is inversely proportional to the amount of PIP3 produced by the enzyme.
-
Data Analysis : IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Signaling Pathway Context
AZD6482 primarily targets the PI3Kβ isoform, which plays a significant role in the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell proliferation, survival, and metabolism. In the context of its therapeutic application as an antiplatelet agent, AZD6482 inhibits PI3Kβ-mediated signaling downstream of G-protein coupled receptors (GPCRs) activated by agonists such as ADP, leading to reduced platelet activation and aggregation.
Caption: PI3K/Akt signaling pathway inhibited by AZD6482.
Experimental Workflow
The process of evaluating the cross-reactivity of a kinase inhibitor like AZD6482 involves a tiered approach, starting with specific isoform testing and progressing to broader kinome-wide screening.
Caption: Workflow for assessing kinase inhibitor selectivity.
References
(Rac)-AZD6482 Activity: A Comparative Guide to Biochemical Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biochemical assays used to confirm the activity of (Rac)-AZD6482, a potent phosphoinositide 3-kinase beta (PI3Kβ) inhibitor. It details experimental protocols and presents comparative data for (Rac)-AZD6482 and other selective PI3Kβ inhibitors.
Introduction to (Rac)-AZD6482 and its Target
(Rac)-AZD6482 is a selective inhibitor of the p110β catalytic subunit of Class I phosphoinositide 3-kinases (PI3Ks). The PI3K family of lipid kinases plays a crucial role in the PI3K/AKT/mTOR signaling pathway, which is fundamental in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various cancers, making PI3K isoforms attractive therapeutic targets. (Rac)-AZD6482 exhibits notable selectivity for PI3Kβ over other Class I isoforms (PI3Kα, PI3Kδ, and PI3Kγ), which is advantageous for minimizing off-target effects.
Comparative Performance of PI3Kβ Inhibitors
The inhibitory activity of (Rac)-AZD6482 and other PI3Kβ-selective inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for these inhibitors against the four Class I PI3K isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | PI3Kβ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| (Rac)-AZD6482 | ~10 | ~870 | ~80 | ~1090 |
| TGX-221 | 5 - 7 | 5000 | 100 - 211 | 3500 |
| GSK2636771 | 5.2 | >4500 | >52 | >4500 |
| AZD8186 | 4 | 35 | 12 | 675 |
| BL140 | 5.74 | - | - | - |
Note: IC50 values can vary between different assay conditions and experimental setups.
Biochemical Assays for Activity Confirmation
Several biochemical assays can be employed to confirm the inhibitory activity of (Rac)-AZD6482. These assays can be broadly categorized into direct enzyme activity assays and cell-based assays that measure downstream signaling events.
In Vitro Kinase Assays (Enzyme Activity)
These assays directly measure the enzymatic activity of purified PI3Kβ in the presence of an inhibitor.
This is a bead-based, non-radioactive, homogeneous assay that measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the product of PI3K activity.
This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Cell-Based Assays (Downstream Signaling)
These assays assess the effect of the inhibitor on the PI3K signaling pathway within a cellular context.
This technique is used to detect changes in the phosphorylation status of key downstream proteins in the PI3K/AKT pathway, such as AKT and S6 ribosomal protein. A decrease in the phosphorylation of these proteins upon treatment with the inhibitor indicates a reduction in pathway activity.
Experimental Protocols
AlphaScreen™ PI3Kβ Activity Assay Protocol
This protocol is adapted for a 384-well plate format.
Materials:
-
Recombinant human PI3Kβ (p110β/p85α)
-
(Rac)-AZD6482 and other test inhibitors
-
PI3K substrate (e.g., PIP2)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS)
-
GST-tagged PIP3 binding protein (e.g., GRP1)
-
Glutathione Donor Beads
-
Streptavidin Acceptor Beads
-
Biotinylated-PIP3
-
384-well white opaque microplates
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of (Rac)-AZD6482 and other inhibitors in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Dilute recombinant PI3Kβ and the PIP2 substrate in assay buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 5 µL of the PI3Kβ enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing PIP2 and ATP.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of a solution containing EDTA, biotinylated-PIP3, and Streptavidin Acceptor beads.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a solution containing the GST-tagged PIP3 binding protein and Glutathione Donor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Signal Reading: Read the plate on an AlphaScreen-compatible plate reader. The signal will be inversely proportional to the PI3Kβ activity.
Western Blot Protocol for p-AKT (Ser473)
Materials:
-
Cell lines (e.g., PTEN-deficient cell lines like PC3 or MDA-MB-468)
-
Cell culture medium and supplements
-
(Rac)-AZD6482
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of (Rac)-AZD6482 for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.
Visualizations
Caption: PI3K/AKT Signaling Pathway Inhibition by (Rac)-AZD6482.
Caption: General Workflow for a PI3Kβ Biochemical Assay.
Cellular Biomarkers for (Rac)-AZD6T482 Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-AZD6482, a potent and selective PI3Kβ inhibitor, with other relevant alternatives. We present supporting experimental data on cellular biomarkers that can be utilized to assess its efficacy, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and workflows.
Introduction to (Rac)-AZD6482 and PI3Kβ Inhibition
(Rac)-AZD6482 is a small molecule inhibitor that specifically targets the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ). The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway, often due to the loss of the tumor suppressor PTEN or activating mutations in the PIK3CA gene, is a common hallmark of various cancers.[2] By selectively inhibiting PI3Kβ, (Rac)-AZD6482 aims to attenuate the downstream signaling cascade, leading to anti-tumor effects, particularly in cancers with a dependency on this specific PI3K isoform.
Comparison of PI3Kβ Inhibitors
The efficacy of (Rac)-AZD6482 can be benchmarked against other PI3Kβ inhibitors, such as TGX-221. The following tables summarize the available quantitative data for these compounds.
Table 1: Comparison of In Vitro Efficacy (IC50 Values)
| Compound | Target | Cell Line | Cancer Type | IC50 (µM) | Reference |
| (Rac)-AZD6482 | PI3Kβ | U87 MG | Glioblastoma | ~20-40 | [3] |
| RXF393 | Renal Carcinoma | 0.041 | [4] | ||
| SU-DHL-10 | B-cell Lymphoma | 0.066 | [4] | ||
| TGX-221 | PI3Kβ | U87 MG | Glioblastoma | ~40 | |
| U251 MG | Glioblastoma | ~100 | |||
| BB49-HNC | Head and Neck | 0.096 | |||
| Becker | Glioblastoma | 0.449 |
Note: IC50 values can vary depending on the cell line and the assay conditions. The data presented here is for comparative purposes and is sourced from publicly available databases and literature.
Cellular Biomarkers of (Rac)-AZD6482 Efficacy
The therapeutic efficacy of (Rac)-AZD6482 can be monitored by assessing the modulation of key downstream cellular biomarkers.
Table 2: Modulation of Key Cellular Biomarkers by (Rac)-AZD6482
| Biomarker | Cellular Function | Expected Change with AZD6482 | Method of Detection |
| p-Akt (Ser473/Thr308) | Cell survival, proliferation | Decrease | Western Blot, ELISA |
| p-GSK-3β (Ser9) | Cell proliferation, metabolism | Decrease | Western Blot, ELISA |
| Cyclin D1 | Cell cycle progression (G1/S) | Decrease | Western Blot, qPCR |
| Bcl-2 | Anti-apoptotic protein | Decrease | Western Blot, qPCR |
| Cell Cycle Arrest | Inhibition of proliferation | Increase in G1 phase | Flow Cytometry |
| Apoptosis | Programmed cell death | Increase | Flow Cytometry, Caspase assays |
Table 3: Quantitative Effects of (Rac)-AZD6482 on Cell Cycle Distribution in U87 MG Cells
| AZD6482 Concentration (µM) | G1/G0 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.3 ± 2.1 | 28.9 ± 1.5 | 15.8 ± 1.2 |
| 10 | 62.1 ± 2.5** | 24.3 ± 1.8 | 13.6 ± 1.1 |
| 20 | 68.7 ± 3.1 | 20.1 ± 1.9 | 11.2 ± 0.9 |
| 40 | 75.2 ± 3.5 | 15.4 ± 2.2 | 9.4 ± 0.8 |
*Data adapted from a study on U87 glioblastoma cells treated for 48 hours. **P<0.01, **P<0.001 compared to control.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
References
A Comparative Guide to the Efficacy of (Rac)-AZD6482 Enantiomers and Alternative PI3Kβ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the enantiomers of (Rac)-AZD6482, a potent phosphoinositide 3-kinase β (PI3Kβ) inhibitor, and other alternative PI3Kβ inhibitors. The information is supported by experimental data to aid in research and development decisions.
Introduction to (Rac)-AZD6482 and Chirality
AZD6482 is a selective inhibitor of the p110β catalytic subunit of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer and other diseases.[1][2] AZD6482 is a chiral molecule and exists as a racemic mixture of two enantiomers. It has been identified that AZD6482 is the active enantiomer of a racemic mixture originally known as KN-309.[1] The pharmacological activity of chiral compounds can differ significantly between their enantiomers, making it crucial to evaluate each enantiomer independently.
Comparative Efficacy of AZD6482 Enantiomers
Experimental data clearly demonstrates a significant difference in the inhibitory activity of the two enantiomers of AZD6482. The (-)-enantiomer, also referred to as AZD6482, is substantially more potent against PI3Kβ than the (+)-enantiomer (S-form).
Table 1: In Vitro Inhibitory Activity of AZD6482 Enantiomers against PI3Kβ
| Compound | Target | IC50 (µM) |
| AZD6482 (active enantiomer) | PI3Kβ | 0.04[3] |
| (S)-AZD6482 (inactive enantiomer) | PI3Kβ | 2.3[3] |
The data in Table 1 shows that the active enantiomer of AZD6482 is approximately 57.5 times more potent than its (S)-enantiomer at inhibiting PI3Kβ.
Furthermore, the active enantiomer of AZD6482 also shows inhibitory activity against other Class I PI3K isoforms, albeit at higher concentrations. The (+)-enantiomer (S-form) exhibits significantly lower activity against these isoforms as well.
Table 2: Inhibitory Activity of AZD6482 (Active Enantiomer) against Class I PI3K Isoforms
| Target | IC50 (nM) |
| PI3Kβ | 0.69 |
| PI3Kδ | 13.6 |
| PI3Kγ | 47.8 |
| PI3Kα | 136 |
Comparison with Alternative PI3Kβ Inhibitors
Several other selective PI3Kβ inhibitors have been developed and can be used as alternatives for comparison.
Table 3: In Vitro Efficacy of AZD6482 and Alternative PI3Kβ Inhibitors
| Compound | PI3Kβ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| AZD6482 | 0.69 | 136 | 13.6 | 47.8 |
| GSK2636771 | ~1.1 (Ki) | >1000 | ~11 | >1000 |
| SAR260301 | 2.3 | 210 | 18 | 76 |
Note: Data for GSK2636771 and SAR260301 are compiled from various sources and may not be directly comparable due to different assay conditions. Ki values are a measure of binding affinity and are often comparable to IC50 values.
Signaling Pathway and Experimental Workflow
To understand the context of AZD6482's mechanism of action and the methods used to evaluate its efficacy, the following diagrams illustrate the PI3K signaling pathway and a general experimental workflow.
Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition by AZD6482.
Caption: General Experimental Workflow for Efficacy Evaluation.
Experimental Protocols
In Vitro PI3K Enzyme Inhibition Assay (AlphaScreen)
This assay measures the conversion of PIP2 to PIP3 mediated by recombinant human PI3K enzymes.
-
Materials: 384-well plates, recombinant human PI3Kβ, PI3Kα, PI3Kγ, and PI3Kδ enzymes, AZD6482 (dissolved in DMSO), ATP, PIP2, biotinylated PIP3, GST-tagged pleckstrin homology (PH) domain, AlphaScreen beads, and appropriate buffers.
-
Procedure:
-
Add AZD6482 dissolved in DMSO to the wells of a 384-well plate.
-
Add the respective PI3K enzyme in a Tris buffer and pre-incubate with AZD6482 for 20 minutes.
-
Initiate the enzyme reaction by adding a substrate solution containing PIP2 and ATP.
-
Stop the reaction after 20 minutes by adding a stop solution containing EDTA and biotin-PIP3.
-
Add a detection solution containing the GST-grp1 PH domain and AlphaScreen beads.
-
Incubate the plates in the dark for a minimum of 5 hours.
-
Analyze the plates using a suitable plate reader. The signal is inversely proportional to the amount of PIP3 produced.
-
Calculate IC50 values using a standard sigmoidal dose-response curve fitting model.
-
Cell Proliferation Assay (CCK-8 or MTT)
This assay determines the effect of the inhibitor on the viability and proliferation of cancer cell lines.
-
Materials: 96-well plates, selected cancer cell lines (e.g., PTEN-deficient lines like U87MG), complete cell culture medium, AZD6482, and a Cell Counting Kit-8 (CCK-8) or MTT reagent.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of AZD6482 for a specified period (e.g., 48 hours).
-
Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This assay quantifies the induction of apoptosis in cells treated with the inhibitor.
-
Materials: 6-well plates, cancer cell lines, AZD6482, Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit, and a flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of AZD6482 for a set time (e.g., 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion
The available data strongly indicates that the inhibitory activity of (Rac)-AZD6482 resides primarily in one of its enantiomers. This enantiomer is a potent and selective inhibitor of PI3Kβ with significantly greater efficacy than its stereoisomer. When compared to other selective PI3Kβ inhibitors, AZD6482 demonstrates comparable or superior potency. The provided experimental protocols offer a framework for the further evaluation and comparison of these and other PI3K inhibitors in a research setting. The differential activity of the enantiomers underscores the importance of stereochemistry in drug design and development.
References
A Head-to-Head Comparison of p110β Inhibitors for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and selectivity of prominent p110β inhibitors. This guide provides a comprehensive analysis of experimental data, detailed methodologies for key assays, and a visual representation of the targeted signaling pathway.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The class IA PI3K isoform, p110β, has emerged as a key therapeutic target, particularly in cancers characterized by the loss of the tumor suppressor PTEN. This guide provides a head-to-head comparison of key p110β inhibitors, presenting quantitative data on their potency and selectivity, detailed experimental protocols, and a visual representation of the PI3K/AKT signaling pathway.
Quantitative Comparison of p110β Inhibitors
The following table summarizes the in vitro potency (IC50) of several prominent p110β inhibitors against the four class I PI3K isoforms. Lower IC50 values indicate higher potency. The data has been compiled from various scientific publications and commercial sources.
| Inhibitor | p110β IC50 (nM) | p110α IC50 (nM) | p110δ IC50 (nM) | p110γ IC50 (nM) | Selectivity for p110β vs α | Selectivity for p110β vs δ | Selectivity for p110β vs γ |
| TGX-221 | 5 | 5000 | 100 | 3500 | ~1000-fold | ~20-fold | ~700-fold |
| GSK2636771 | 5.2 | >4700 | >52 | >4700 | >900-fold | >10-fold | >900-fold |
| KIN-193 (AZD6482) | 0.69 | 138 | 13.8 | 48.3 | ~200-fold | ~20-fold | ~70-fold |
| BLR-143 | - | - | - | - | - | - | - |
Note: IC50 values can vary between different assay formats and conditions. The data presented here is for comparative purposes.
Signaling Pathway
The diagram below illustrates the PI3K/AKT signaling pathway, highlighting the central role of p110β. Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), p110β phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT, which in turn regulates a multitude of cellular processes.
Caption: The PI3K/AKT signaling pathway with p110β as a key mediator.
Experimental Protocols
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.4, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT)
-
Test inhibitors (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a 384-well plate, add the inhibitor solution.
-
Add the PI3K enzyme and PIP2 substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular Phospho-AKT Assay (e.g., HTRF® Assay)
This assay measures the phosphorylation of AKT, a downstream effector of PI3K, in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., PTEN-null cell line)
-
Cell culture medium and supplements
-
Test inhibitors (serially diluted in DMSO)
-
Stimulant (e.g., growth factor like IGF-1)
-
Lysis buffer
-
Phospho-AKT (Ser473) and Total AKT HTRF® assay kits (Cisbio)
-
HTRF-compatible plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a specified period (e.g., 4-6 hours).
-
Pre-treat the cells with serial dilutions of the test inhibitors for a defined time (e.g., 1 hour).
-
Stimulate the cells with a growth factor (e.g., IGF-1) for a short period (e.g., 15-30 minutes).
-
Lyse the cells and transfer the lysates to a 384-well low-volume white plate.
-
Add the HTRF® antibody reagents for phospho-AKT and total AKT according to the manufacturer's protocol.
-
Incubate the plate at room temperature for the recommended time.
-
Read the plate on an HTRF-compatible reader.
-
Calculate the ratio of the phospho-AKT signal to the total AKT signal and determine the IC50 value for the inhibition of AKT phosphorylation.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of the p110β inhibitors in a living organism.[1]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest (e.g., PTEN-null prostate or breast cancer cells)
-
Matrigel
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the immunocompromised mice.[1]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).
-
Plot the tumor growth curves and perform statistical analysis to determine the efficacy of the inhibitor.
Experimental Workflow
Caption: A typical workflow for the preclinical evaluation of p110β inhibitors.
References
Safety Operating Guide
Proper Disposal and Safe Handling of (Rac)-AZD 6482: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of (Rac)-AZD 6482, a potent and selective PI3Kβ inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Disposal Protocols
The primary directive for the disposal of this compound, as with many laboratory chemicals, is to adhere to local, state, and federal regulations. The Safety Data Sheet (SDS) for the related compound AZD 6482 specifies to "Dispose of contents/container in accordance with local regulation." In the absence of specific institutional guidelines, all chemical waste, including this compound, should be treated as hazardous.
Waste Management and Disposal Plan
1. Waste Identification and Segregation:
-
Classification: Treat all this compound waste as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with non-hazardous trash, sharps, or other waste streams. It is crucial to keep halogenated and non-halogenated solvent wastes separate if applicable.
2. Container Management:
-
Primary Container: Collect waste in a designated, compatible, and properly sealed container. The original container, if in good condition, is an ideal choice.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store the waste container in a designated satellite accumulation area that is at or near the point of generation. Ensure the storage area is well-ventilated and away from incompatible materials.
3. Disposal of Contaminated Materials:
-
Solid Waste: Personal protective equipment (PPE) such as gloves and lab coats, as well as absorbent materials used for spills, should be collected in a sealed bag and disposed of as hazardous waste.
-
Empty Containers: A container that held this compound is considered empty after all contents have been removed using standard practices. It is recommended to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough cleaning and removal or defacing of the original label, the container may be disposed of as regular trash, depending on institutional policies.
4. Spill and Emergency Procedures:
-
Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including gloves, eye protection, and a lab coat.
-
Containment and Cleanup: Absorb liquid spills with an inert, non-combustible absorbent material such as vermiculite or sand. For solid spills, carefully sweep the material to avoid generating dust.
-
Decontamination: Decontaminate the spill area with a suitable solvent, such as alcohol, and collect all cleanup materials for disposal as hazardous waste.
Quantitative Data Summary
For researchers using this compound, understanding its physical and chemical properties is essential for safe handling.
| Property | Value |
| Synonyms | (Rac)-KIN-193 |
| Formula | C₂₂H₂₄N₄O₄ |
| Molecular Weight | 408.45 g/mol |
| CAS Number | 1173900-33-8 |
| Storage Temperature | -20°C (for 1 year) |
Experimental Protocols
This compound is a potent inhibitor of PI3Kβ, a key enzyme in the PI3K/Akt signaling pathway. A common application for this compound is in cell-based assays to investigate its effect on this pathway.
Protocol: In Vitro Inhibition of Akt Phosphorylation
This protocol outlines a general procedure to assess the inhibitory activity of this compound on the PI3K/Akt signaling pathway in a relevant cell line.
1. Cell Culture and Seeding: a. Culture a suitable cancer cell line (e.g., one with a known PTEN mutation or PIK3CA amplification) in the recommended medium. b. Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. c. Incubate the cells overnight to allow for attachment.
2. Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent, such as DMSO. b. On the day of the experiment, prepare serial dilutions of this compound in a serum-free medium. c. Aspirate the growth medium from the cells and wash once with phosphate-buffered saline (PBS). d. Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known PI3K inhibitor). e. Incubate the cells with the compound for a predetermined time (e.g., 1-2 hours).
3. Pathway Stimulation (Optional): a. To induce pathway activation, stimulate the cells with a growth factor (e.g., IGF-1 or EGF) for a short period (e.g., 15-30 minutes) before cell lysis.
4. Cell Lysis: a. Aspirate the medium and wash the cells with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. f. Collect the supernatant containing the protein extract.
5. Protein Quantification and Analysis: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). b. Normalize the protein concentrations for all samples. c. Analyze the phosphorylation status of Akt (a downstream target of PI3K) and total Akt levels by Western blotting using specific antibodies.
Mandatory Visualizations
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling cascade and the inhibitory action of this compound.
Experimental Workflow for PI3K Inhibition Assay
Caption: A typical workflow for assessing the inhibitory effect of this compound.
Personal protective equipment for handling (Rac)-AZD 6482
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling (Rac)-AZD 6482. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this potent and selective p110β inhibitor.
Hazard Identification and Precautionary Measures
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes eye irritation (Serious eye damage/eye irritation - Category 2B)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]
To mitigate these risks, it is imperative to use the compound in a well-ventilated area or outdoors and to avoid breathing in dust, fumes, gas, mist, vapors, or spray.[1] Do not eat, drink, or smoke when using this product, and wash hands thoroughly after handling.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Use impervious gloves. |
| Body Protection | Protective Clothing | Wear impervious clothing to prevent skin contact. |
| Respiratory Protection | Suitable Respirator | Use in areas with inadequate ventilation. |
Emergency Procedures
In the event of exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Measures |
| If Inhaled | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. |
| If on Skin | Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing. |
| If Swallowed | Rinse the mouth with water. Do NOT induce vomiting. |
In all cases of exposure, seek immediate medical attention by calling a physician. Accessible safety showers and eye wash stations should be available.
Handling, Storage, and Disposal
Handling:
-
Avoid the formation of dust and aerosols.
-
Use only in areas with appropriate exhaust ventilation.
Storage:
-
Store in a well-ventilated place and keep the container tightly closed.
-
The compound should be stored locked up.
Disposal:
-
Dispose of the contents and container in accordance with local regulations.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
